Product packaging for (Rac)-Lartesertib(Cat. No.:CAS No. 2495096-26-7)

(Rac)-Lartesertib

Cat. No.: B10831616
CAS No.: 2495096-26-7
M. Wt: 448.4 g/mol
InChI Key: WNEFOSMCGCLLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lartesertib is under investigation in clinical trial NCT06433219 (Tuvusertib Combined With Niraparib or Lartesertib in Participants With Epithelial Ovarian Cancer (Ddriver EOC 302)).
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21FN6O3 B10831616 (Rac)-Lartesertib CAS No. 2495096-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2495096-26-7

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

InChI Key

WNEFOSMCGCLLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Origin of Product

United States

Foundational & Exploratory

(Rac)-Lartesertib: A Technical Deep Dive into its DNA Damage Response Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that maintains genomic integrity.[3] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM initiates a signaling cascade that orchestrates cell cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis.[3] Many cancer cells exhibit a heightened reliance on DDR pathways for survival due to increased genomic instability and replication stress. Consequently, targeting key DDR kinases like ATM presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the DNA damage response, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Lartesertib functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the kinase domain of ATM, Lartesertib effectively blocks its catalytic activity, preventing the autophosphorylation of ATM at serine 1981, a critical step in its activation following the detection of DSBs.[4] This inhibition sets off a cascade of downstream effects that ultimately compromise the cancer cell's ability to respond to and repair DNA damage.

The primary consequences of ATM inhibition by Lartesertib include:

  • Abrogation of Cell Cycle Checkpoints: Activated ATM normally phosphorylates and activates downstream effectors such as Checkpoint Kinase 2 (CHK2) and p53.[3] This leads to cell cycle arrest, providing time for DNA repair. Lartesertib prevents the phosphorylation of these key proteins, thereby disrupting the G1/S and G2/M checkpoints and allowing cells with damaged DNA to proceed through the cell cycle.[5][6] This premature mitotic entry with unrepaired DNA can lead to mitotic catastrophe and cell death.

  • Inhibition of DNA Repair: ATM plays a pivotal role in initiating the repair of DSBs, primarily through the homologous recombination (HR) pathway. By inhibiting ATM, Lartesertib suppresses the repair of these lethal DNA lesions.

  • Sensitization to DNA Damaging Agents: By crippling the cell's ability to repair DSBs, Lartesertib sensitizes cancer cells to the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][5] This forms the basis for its investigation in combination therapies.

  • Induction of Synthetic Lethality: In cancers with pre-existing defects in other DDR pathways (e.g., mutations in BRCA1/2), the inhibition of ATM can be synthetically lethal. These cancer cells are already compromised in their ability to repair DNA and become critically dependent on the ATM pathway for survival. Lartesertib exploits this dependency, leading to selective killing of tumor cells while sparing normal cells with intact DDR pathways.[3] This principle is also being explored in combination with inhibitors of other DDR proteins, such as the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Potency and Cellular Activity

ParameterValueCell Line/SystemReference
ATM Kinase Inhibition (IC50) < 1 nMCell-free biochemical assay[1][7]
Cellular Inhibition of ATM Phosphorylation (IC50) 9 - 64 nMPanel of 8 cancer cell lines[5]
Cellular Inhibition of CHK2 Phosphorylation (IC50) 9 - 64 nMPanel of 8 cancer cell lines[5]

Table 2: Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study NCT04882917)

ParameterDose RangeValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 100 - 400 mg QD300 mg once dailyAdvanced solid tumors[8][9]
Median Time to Maximum Plasma Concentration (Tmax) 100 - 400 mg QD1 - 2 hoursAdvanced solid tumors[8][9]
Mean Elimination Half-life (t1/2) 100 - 400 mg QD5 - 7 hoursAdvanced solid tumors[8][9]
Target Inhibition (γ-H2AX reduction) 100 - 400 mg QD80% - 100%Advanced solid tumors[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Lartesertib and a typical experimental workflow for its evaluation.

Lartesertib_Mechanism_of_Action cluster_1 ATM Signaling Cascade DSB DNA Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair (e.g., HR) ATM->DNA_Repair promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Lartesertib This compound Lartesertib->ATM inhibits

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A549 A549 Cells Treatment Treat with Lartesertib (1 µM) and/or Ionizing Radiation (5 Gy) A549->Treatment Lysate Prepare Cell Lysates Treatment->Lysate BCA BCA Protein Assay Lysate->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., p-ATM, p-CHK2, total ATM, total CHK2, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Band Intensities and Normalize to Loading Control Detection->Analysis

Caption: A representative experimental workflow for assessing the effect of Lartesertib on ATM signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.

Western Blot Analysis of ATM Signaling Pathway

This protocol is based on the methods described for preclinical studies of Lartesertib (M4076).[5]

  • Cell Culture and Treatment:

    • Human lung carcinoma A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded at an appropriate density and allowed to adhere overnight.

    • Cells are pre-treated with 1 µM Lartesertib or vehicle (DMSO) for 1 hour.

    • Following pre-treatment, cells are exposed to 5 Gy of ionizing radiation.

    • Cell lysates are prepared 6 hours post-irradiation.

  • Protein Extraction and Quantification:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Protein concentration in the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total forms of ATM, CHK2, p53, KAP1, and a loading control (e.g., β-actin).

    • The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This is a generalized protocol for assessing cell cycle distribution.

  • Cell Treatment and Preparation:

    • Cells are treated with Lartesertib at various concentrations for a specified duration (e.g., 24 hours).

    • For S-phase analysis, cells are pulsed with 10 µM Bromodeoxyuridine (BrdU) for 1 hour before harvesting.[6]

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, and stored at -20°C overnight.

  • Staining:

    • Fixed cells are washed with PBS and then treated with 2N HCl and 0.5% Triton X-100 to denature the DNA.

    • Cells are neutralized with 0.1 M sodium borate.

    • Cells are incubated with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).[6]

    • Cells are then stained with a DNA-intercalating dye such as 7-Aminoactinomycin D (7-AAD) in a solution containing RNase A.[6]

  • Flow Cytometry:

    • Samples are analyzed on a flow cytometer.

    • The fluorescence of the anti-BrdU antibody and 7-AAD is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Staining:

    • Cells are treated with Lartesertib as required.

    • Both adherent and suspension cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • 1X Annexin V binding buffer is added to each sample before analysis on a flow cytometer.

    • The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

Conclusion

This compound is a highly potent and selective ATM inhibitor that disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and inhibition of DNA repair, provides a strong rationale for its clinical development, both as a monotherapy in tumors with specific DDR deficiencies and as a sensitizing agent in combination with DNA-damaging therapies. The quantitative data from early clinical trials are encouraging, demonstrating target engagement at tolerable doses. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of oncology and DNA damage response. Further investigation into biomarkers that predict sensitivity to Lartesertib will be crucial for its successful clinical implementation.

References

(Rac)-Lartesertib: A Selective ATM Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs).[2][4] In many cancer cells, the DDR pathway is upregulated, enabling them to survive the DNA damage caused by chemo- and radiotherapy.[5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells.[3] This mechanism of action makes Lartesertib a promising candidate for sensitizing tumors to DNA-damaging agents and for use in combination therapies.[1][4]

Biochemical and Cellular Activity

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and effective target engagement in cellular models. Its high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

Table 1: Biochemical Potency of Lartesertib
TargetIC50Assay Conditions
ATM Kinase< 1 nMATP-competitive assay
ATM Kinase0.2 nMNear ATM Km ATP concentration

Data sourced from multiple preclinical studies.[1][6]

Table 2: Cellular Activity of Lartesertib
Cell LinesCellular IC50 (ATM/CHK2 phosphorylation)Assay Conditions
Panel of 8 cancer cell lines9 - 64 nMInhibition of IR-induced phosphorylation

This data represents the effective concentration range for target inhibition in a cellular context.[4]

Kinase Selectivity

A key feature of Lartesertib is its exceptional selectivity for ATM kinase. This specificity is critical for reducing the potential for off-target toxicities.

Table 3: Kinase Selectivity Profile of Lartesertib
Kinase PanelConcentrationResult
583 kinases100 nMNo inhibition observed

This broad screening demonstrates the high selectivity of Lartesertib for its intended target.[3]

Preclinical In Vivo Efficacy

Preclinical studies using xenograft models have shown that Lartesertib, in combination with DNA-damaging therapies, leads to significant tumor growth inhibition and even complete tumor regression.

Table 4: In Vivo Efficacy of Lartesertib in Combination with Radiotherapy
Xenograft ModelTreatmentOutcome
FaDu (human squamous cell carcinoma)Lartesertib + Ionizing RadiationComplete tumor regression
Triple-negative breast cancer (26 models)Lartesertib + ATR inhibitorSignificant tumor growth inhibition

These studies highlight the potent radiosensitizing and synergistic effects of Lartesertib.[3][7]

Clinical Pharmacokinetics

The first-in-human Phase I study of Lartesertib has provided initial pharmacokinetic data in patients with advanced solid tumors.

Table 5: Pharmacokinetic Parameters of Lartesertib in Humans
ParameterValueDosing
Median Tmax~0.5 - 2 hours100-400 mg once daily
Mean Elimination Half-life (t1/2)~2 - 10 hours100-400 mg once daily

These results indicate rapid absorption and a manageable half-life for once-daily oral dosing.[8]

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway and Lartesertib's Mechanism of Action

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair (e.g., Homologous Recombination) ATM_active->DNA_Repair Lartesertib Lartesertib (M4076) Lartesertib->ATM_active inhibits p_CHK2 p-CHK2 CHK2->p_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->Cell_Cycle_Arrest p_p53 p-p53 p53->p_p53 p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis

Caption: ATM signaling pathway initiated by DNA double-strand breaks and the inhibitory action of Lartesertib.

Experimental Workflow: ATM Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant ATM Kinase - Substrate (e.g., p53 peptide) - ATP - Lartesertib dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and Lartesertib Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect phosphorylated substrate (e.g., ELISA, HTRF) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: Calculate IC50 values Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro potency of an ATM inhibitor like Lartesertib.

Logical Flow for Preclinical Evaluation of an ATM Inhibitor

Preclinical_Evaluation_Flow cluster_flow Preclinical Drug Evaluation Biochemical_Screening Biochemical Screening (Potency & Selectivity) Cellular_Assays Cellular Assays (Target Engagement, Viability) Biochemical_Screening->Cellular_Assays In_Vivo_Xenografts In Vivo Xenograft Models (Efficacy & Tolerability) Cellular_Assays->In_Vivo_Xenografts PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Xenografts->PK_PD_Studies IND_Enabling_Studies IND-Enabling Toxicology Studies PK_PD_Studies->IND_Enabling_Studies Clinical_Candidate Clinical Candidate Selection IND_Enabling_Studies->Clinical_Candidate

Caption: Logical progression of preclinical studies for the development of an ATM inhibitor.

Detailed Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of Lartesertib, based on standard practices in the field.

ATM Kinase Inhibition Assay (Biochemical)
  • Reagents and Materials: Recombinant human ATM kinase, biotinylated peptide substrate (e.g., a p53-derived peptide), ATP, Lartesertib in various concentrations, assay buffer (e.g., Tris-HCl, MgCl2, DTT), streptavidin-coated plates, phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe), and a suitable detection substrate.

  • Procedure:

    • Add assay buffer to the wells of a streptavidin-coated microplate.

    • Add serial dilutions of Lartesertib or vehicle control (DMSO) to the wells.

    • Add recombinant ATM kinase and the biotinylated peptide substrate to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.

    • Wash the plate to remove unbound reagents.

    • Add the phospho-specific detection antibody and incubate to allow for binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add the detection substrate and measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of Lartesertib. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Phospho-ATM and Downstream Targets
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., FaDu, A549) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Lartesertib or vehicle for a specified time (e.g., 1 hour).

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical.

    • Harvest the cells at different time points post-treatment.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein and loading control.

Cellular Viability (Clonogenic Survival) Assay
  • Cell Plating and Treatment:

    • Plate a known number of cells in multi-well plates and allow them to attach.

    • Treat the cells with Lartesertib at various concentrations for a defined period.

    • Expose the cells to a range of doses of ionizing radiation.

    • Remove the drug-containing medium and replace it with fresh medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

  • Quantification and Analysis:

    • Count the number of colonies (typically defined as containing >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Analyze the data to determine the dose-enhancement factor of Lartesertib.

In Vivo Xenograft Studies
  • Animal Models and Tumor Implantation:

    • Use immunodeficient mice (e.g., nude or SCID).

    • Subcutaneously implant a suspension of human cancer cells (e.g., FaDu) into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

  • Treatment Regimen:

    • Randomize the mice into treatment groups (e.g., vehicle control, Lartesertib alone, radiation alone, Lartesertib + radiation).

    • Administer Lartesertib orally at a predetermined dose and schedule.

    • Deliver a fractionated course of ionizing radiation to the tumors.

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between groups.

Conclusion

This compound is a potent, selective, and orally bioavailable ATM kinase inhibitor with a compelling preclinical profile. Its ability to effectively sensitize cancer cells to DNA-damaging agents has been demonstrated in both in vitro and in vivo models. The initial clinical data on its pharmacokinetics and safety are encouraging. Ongoing and future clinical trials will further elucidate the therapeutic potential of Lartesertib, particularly in combination with radiotherapy, chemotherapy, and other DDR inhibitors, for the treatment of a range of solid tumors. This in-depth guide provides a comprehensive overview of the technical data and methodologies that form the basis of its development, serving as a valuable resource for the scientific and drug development community.

References

In Vitro Characterization of (Rac)-Lartesertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical pathway for cell survival upon DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib's inhibition of ATM-mediated signaling prevents the repair of DNA damage, leading to tumor cell apoptosis and sensitizing cancer cells to chemo- and radiotherapy.[2] This technical guide provides an in-depth summary of the in vitro characterization of (Rac)-Lartesertib, including its biochemical and cellular activity, detailed experimental protocols, and visualizations of its mechanism of action.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of ATM kinase. In biochemical assays, Lartesertib demonstrates sub-nanomolar potency against ATM. Its selectivity has been profiled against a panel of related kinases, revealing a high degree of specificity for ATM.

Table 1: Biochemical Potency and Selectivity of Lartesertib

KinaseIC50 (nM)Fold Selectivity (vs. ATM)
ATM0.2[2]1
DNA-PK600[4]3000
ATR>30,000[5]>150,000
PI3K>9,000[5]>45,000

Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Kinase) / IC50 (ATM).

Cellular Activity

Lartesertib effectively suppresses ATM signaling in cellular contexts, leading to the inhibition of cancer cell growth and proliferation. Its cellular potency has been demonstrated through the inhibition of ATM-mediated phosphorylation of downstream targets and by assessing its impact on cancer cell line viability.

Inhibition of ATM Signaling in Cancer Cell Lines

Lartesertib demonstrates potent on-target activity in a variety of cancer cell lines by inhibiting the autophosphorylation of ATM and the phosphorylation of its downstream effector, CHK2.

Table 2: Cellular Potency of Lartesertib in Inhibiting ATM/CHK2 Phosphorylation

Cell LineCancer TypeCellular IC50 (nM)
Panel of 8 cancer cell linesVarious9 - 64[5]

The specific cell lines within the panel were not detailed in the available source.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of Lartesertib as a single agent have been evaluated across various cancer cell lines. While specific GI50 values from a comprehensive panel were not publicly available within the searched literature, the potent inhibition of the critical survival pathway ATM suggests significant anti-proliferative activity. Lartesertib has been shown to suppress clonogenic cancer cell growth.[2] Furthermore, it has been extensively evaluated in combination with other agents in large panels of cancer cell lines, indicating its broad potential.[5][6]

Experimental Protocols

In Vitro ATM Kinase Assay

This protocol outlines a method for determining the in vitro potency of Lartesertib against ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • ATM substrate (e.g., a peptide containing the optimal ATM recognition sequence)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Lartesertib (serial dilutions)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of Lartesertib in DMSO and then dilute in kinase reaction buffer.

  • In a 96-well plate, add the ATM kinase and the substrate to the kinase reaction buffer.

  • Add the diluted Lartesertib or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.

  • Calculate the percent inhibition for each Lartesertib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (GI50) Assay

This protocol describes a method to assess the anti-proliferative effect of Lartesertib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Lartesertib (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)

  • 96-well clear or opaque-walled plates

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Lartesertib or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated cells.

  • Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting to a non-linear regression curve.

Western Blot Analysis of ATM Signaling

This protocol details the method to analyze the inhibition of ATM signaling by Lartesertib in cells.

Materials:

  • Cancer cell line

  • Lartesertib

  • DNA damaging agent (e.g., ionizing radiation or etoposide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pATM Ser1981, anti-ATM, anti-pCHK2 Thr68, anti-CHK2, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate cells and allow them to attach.

  • Pre-treat the cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).

  • Induce DNA damage (e.g., by exposing cells to ionizing radiation).

  • After a further incubation period, lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of Lartesertib on the phosphorylation of ATM and its downstream targets.

Visualizations

ATM Signaling Pathway and Inhibition by Lartesertib

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of Lartesertib.

ATM_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) p-ATM Ser1981 ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits CHK2_active CHK2 (active) p-CHK2 Thr68 CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p53 (active) p-p53 Ser15 p53->p53_active p53_active->CellCycleArrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis p53_active->Apoptosis

Caption: Lartesertib inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like Lartesertib.

Workflow cluster_1 In Vitro Characterization Workflow Biochemical_Assay Biochemical Kinase Assay (Determine IC50 vs. ATM) Kinase_Panel Kinase Selectivity Panel (Assess off-target inhibition) Biochemical_Assay->Kinase_Panel Cellular_Assay Cell-Based ATM Phosphorylation Assay (Determine cellular IC50) Biochemical_Assay->Cellular_Assay Viability_Assay Cell Viability/Proliferation Assay (Determine GI50 in cancer cell lines) Cellular_Assay->Viability_Assay Western_Blot Western Blot Analysis (Confirm target engagement and downstream pathway modulation) Cellular_Assay->Western_Blot Clonogenic_Assay Clonogenic Survival Assay (Assess long-term anti-proliferative effects) Viability_Assay->Clonogenic_Assay Data_Analysis Data Analysis and Interpretation Clonogenic_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A stepwise approach for the comprehensive in vitro evaluation of a kinase inhibitor.

References

(Rac)-Lartesertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib functions by inhibiting ATM kinase activity, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells and sensitizing them to DNA-damaging agents like chemotherapy and radiotherapy.[1][4]

This technical guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines. It includes a summary of its efficacy, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Lartesertib (M4076) Biochemical and Cellular Potency

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and potent inhibition of ATM signaling in cellular contexts.

Assay TypeTargetIC50Cell LinesReference
Biochemical Kinase AssayATM< 1 nMN/A[5]
Cellular ATM/CHK2 Phosphorylation InhibitionATM/CHK29 - 64 nMPanel of 8 cancer cell lines (A375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, and SW620)[2]

IC50: Half-maximal inhibitory concentration

Lartesertib (M4076) Monotherapy and Combination Efficacy in Cancer Cell Lines

While specific IC50 values for cell viability across a wide range of cancer cell lines are not extensively published in a single source, studies have shown that Lartesertib demonstrates significant anti-proliferative and pro-apoptotic effects, particularly in combination with other agents.

Cell LineCancer TypeCombination AgentEffectReference
Panel of 34 cancer cell linesVariousATR inhibitors (M4344, M6620)Synergistic inhibition of cell growth[6]
MiaPaCa2Pancreatic CancerATR inhibitor (M4344)Complete tumor growth inhibition in xenograft model[6]
MV4-11Acute Myeloid LeukemiaATR inhibitor (M4344)Enhanced tumor growth inhibition in xenograft model[6]
Panel of 26 TNBC PDX modelsTriple-Negative Breast CancerATR inhibitor (M4344)Significant tumor growth inhibition[6]

TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft

Experimental Protocols

Western Blot Analysis of ATM Signaling Pathway Inhibition

This protocol details the procedure to assess the inhibition of ATM signaling by Lartesertib through the analysis of key downstream protein phosphorylation.

a. Cell Lysis and Protein Quantification:

  • Seed cancer cells (e.g., A549, FaDu) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Lartesertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours) prior to inducing DNA damage.

  • Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour or ionizing radiation at 5 Gy).

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-ATM (Ser1981)

    • Total ATM

    • Phospho-CHK2 (Thr68)

    • Total CHK2

    • Phospho-p53 (Ser15)

    • Total p53

    • γH2AX (Ser139)

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to form colonies after treatment with Lartesertib, providing a measure of cytotoxicity.

a. Cell Plating and Treatment:

  • Harvest exponentially growing cancer cells and prepare a single-cell suspension.

  • Count the cells and plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a range of Lartesertib concentrations.

b. Colony Formation and Staining:

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Carefully remove the medium and wash the wells with PBS.

  • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

c. Data Analysis:

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

  • Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

In Vitro Radiosensitization Assay

This protocol determines the ability of Lartesertib to enhance the cytotoxic effects of ionizing radiation.

a. Cell Treatment and Irradiation:

  • Plate cells for a clonogenic assay as described above.

  • After 24 hours, treat the cells with a fixed, non-toxic concentration of Lartesertib for a predetermined time (e.g., 2 hours) before irradiation.

  • Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • After irradiation, replace the medium with fresh, drug-free medium.

b. Colony Formation and Analysis:

  • Follow the steps for colony formation, staining, and counting as described in the clonogenic survival assay protocol.

  • Plot the surviving fraction as a function of the radiation dose for both the Lartesertib-treated and untreated cells on a semi-logarithmic graph.

  • Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50% or 10%). DEF = (Dose of radiation alone to achieve x% survival) / (Dose of radiation + Lartesertib to achieve x% survival). A DEF greater than 1 indicates radiosensitization.

Mandatory Visualizations

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair Lartesertib This compound Lartesertib->ATM_active inhibits CHK2_active CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2_active->CellCycleArrest p53_active p53 (active) p53->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: ATM Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western Blot Experimental Workflow.

Clonogenic_Assay_Workflow start Start Cell_Seeding Seed Single Cells start->Cell_Seeding Treatment Treat with Lartesertib Cell_Seeding->Treatment Incubation Incubate (10-14 days) Treatment->Incubation Colony_Formation Colony Formation Incubation->Colony_Formation Fix_Stain Fix and Stain Colonies Colony_Formation->Fix_Stain Counting Count Colonies Fix_Stain->Counting Analysis Calculate Surviving Fraction Counting->Analysis end End Analysis->end

References

The Role of (Rac)-Lartesertib in Cell Cycle Checkpoints: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lartesertib (also known as M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide delineates the pivotal role of Lartesertib in the modulation of cell cycle checkpoints. By inhibiting ATM, Lartesertib disrupts the signaling cascade that leads to cell cycle arrest in response to DNA double-strand breaks (DSBs), thereby potentiating the efficacy of DNA-damaging agents and exploiting synthetic lethality in cancers with deficient DDR pathways. This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for studying the effects of Lartesertib on cell cycle progression. The term "(Rac)-Lartesertib" is not substantiated by current scientific literature; therefore, this guide will refer to the compound as Lartesertib.

Introduction: The ATM Kinase and Cell Cycle Control

The integrity of the genome is paramount for cellular function and survival. Cells have evolved a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. A master regulator of the DDR is the ATM kinase, a serine/threonine protein kinase.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1][2]

Cell cycle checkpoints are critical control points that ensure the fidelity of cell division. The primary checkpoints are the G1/S checkpoint, which prevents the replication of damaged DNA, and the G2/M checkpoint, which halts entry into mitosis if DNA is damaged.[3] ATM plays a crucial role in activating both of these checkpoints through the phosphorylation of downstream effectors such as CHK2 and p53.[1]

Lartesertib: A Selective ATM Kinase Inhibitor

Lartesertib is a highly potent and selective, orally bioavailable inhibitor of ATM kinase.[4] It acts by competing with ATP for the kinase domain of ATM, thereby preventing the phosphorylation of its downstream targets. This inhibition of ATM activity disrupts the DDR signaling pathway, leading to a failure of cell cycle checkpoint activation in the presence of DNA damage.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

The primary mechanism by which Lartesertib influences the cell cycle is through the abrogation of DNA damage-induced checkpoints. In a normal cellular response to DSBs, activated ATM would phosphorylate key substrates to induce cell cycle arrest. By inhibiting ATM, Lartesertib prevents these phosphorylation events, allowing cells with damaged DNA to progress through the cell cycle. This can lead to mitotic catastrophe and cell death, particularly in cancer cells that are often more reliant on checkpoint mechanisms due to underlying genomic instability.

Impact on the G1/S Checkpoint

The ATM-CHK2-p53 signaling axis is a cornerstone of the G1/S checkpoint. Upon DNA damage, ATM phosphorylates and activates CHK2, which in turn phosphorylates and stabilizes p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, leading to the inhibition of CDK2/cyclin E complexes and subsequent G1 arrest. Lartesertib, by inhibiting ATM, prevents the initiation of this cascade, thereby abrogating the G1/S checkpoint.

Impact on the G2/M Checkpoint

ATM also contributes to the G2/M checkpoint by activating pathways that lead to the inhibition of the CDK1/cyclin B complex, the master regulator of mitotic entry. Lartesertib's inhibition of ATM can lead to a failure to arrest in G2 in response to DNA damage, forcing cells to enter mitosis with unrepaired chromosomes.

Quantitative Data

In Vitro ATM Kinase Inhibition

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays.

CompoundAssay TypeIC50 (nM)Reference
LartesertibIn vitro ATM Inhibition Assay17.22 ± 3.39
Cellular Activity and Pharmacodynamics

While specific IC50 values for Lartesertib across a wide range of cancer cell lines are not extensively published in the public domain, preclinical studies have shown its ability to enhance the sensitivity of various cancer cell lines to radiotherapy, including those from head and neck, colon, lung, gastric, breast, and melanoma cancers.[4] This radiosensitizing effect is a direct consequence of its ability to inhibit ATM-mediated DNA repair and cell cycle arrest.

Pharmacodynamic studies from a first-in-human clinical trial of Lartesertib monotherapy showed a trend of reduction in γH2AX levels, a marker of DNA double-strand breaks.[4] This indicates target engagement and inhibition of the DNA damage response pathway in patients. A target inhibition of 80% to 100% was observed.[4]

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

This protocol is adapted from a general method for assessing ATM kinase activity and can be used to evaluate the inhibitory potential of Lartesertib.

Principle: This assay measures the phosphorylation of a p53-derived substrate by the ATM enzyme in the presence of ATP. The inhibitory effect of Lartesertib is determined by quantifying the reduction in substrate phosphorylation.

Materials:

  • Recombinant human ATM enzyme

  • p53-based peptide substrate

  • Lartesertib (or other test compounds) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 1 mM DTT, 5% v/v Glycerol, 0.05% v/v Tween 20)

  • ATP

  • Detection reagent (e.g., containing an antibody specific for the phosphorylated substrate)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a solution of ATM enzyme in kinase buffer.

  • Add the ATM enzyme solution to the wells of a 384-well plate.

  • Add Lartesertib at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control.

  • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution containing the p53 substrate and ATP.

  • Incubate the plate for 2 hours at room temperature.

  • Stop the reaction by adding a detection reagent.

  • Incubate for a further period as required by the detection system.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each concentration of Lartesertib and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines of interest

  • Lartesertib

  • DNA-damaging agent (e.g., ionizing radiation or etoposide)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with Lartesertib at the desired concentrations for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.

  • Induce DNA damage (e.g., by exposing cells to ionizing radiation).

  • Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours) post-damage.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining for γH2AX

Principle: Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DSBs. Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, which serve as a surrogate marker for DSBs.

Materials:

  • Cells grown on coverslips

  • Lartesertib

  • DNA-damaging agent

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with Lartesertib and a DNA-damaging agent as described for the cell cycle analysis protocol.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Mandatory Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates G2_M_Arrest G2/M Checkpoint Arrest ATM_active->G2_M_Arrest activates DNA_Repair DNA Repair ATM_active->DNA_Repair promotes Lartesertib Lartesertib Lartesertib->ATM_active inhibits CHK2_active CHK2 (active) CHK2_inactive->CHK2_active CHK2_active->p53 stabilizes p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_S_Arrest G1/S Checkpoint Arrest CDK2_CyclinE->G1_S_Arrest promotes progression (inhibition leads to arrest) CDK1_CyclinB CDK1/Cyclin B G2_M_Arrest->CDK1_CyclinB inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of Lartesertib.

Cell_Cycle_Analysis_Workflow start Seed Cells treatment Treat with Lartesertib +/- DNA Damaging Agent start->treatment incubation Incubate for Desired Timepoints treatment->incubation harvest Harvest Cells (Trypsinization) incubation->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide/RNase A fixation->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Deconvolute Histograms & Quantify Cell Cycle Phases flow_cytometry->data_analysis

References

Methodological & Application

Application Notes and Protocols for (Rac)-Lartesertib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints, ultimately leading to apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[4][5] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate DNA repair, cell cycle arrest, or apoptosis. Key targets include checkpoint kinase 2 (Chk2) and p53. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity. This blockade prevents the phosphorylation and activation of downstream effectors, thereby disrupting the DNA damage response. As a monotherapy, this can be effective in tumors with existing DNA repair deficiencies. More potently, Lartesertib can sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy.

Data Presentation

This compound Potency and Cellular Activity

The following tables summarize the inhibitory activity of Lartesertib against the ATM kinase and its effect on cellular signaling.

Parameter Value Assay Conditions
ATM Kinase IC50 < 1 nMBiochemical assay

Table 1: In Vitro Kinase Inhibitory Potency of Lartesertib. This table details the half-maximal inhibitory concentration (IC50) of Lartesertib against purified ATM kinase.

Cell Line Panel IC50 Range for pATM/pChk2 Inhibition (nM)
8 Cancer Cell Lines9 - 64 nM

Table 2: Cellular Potency of Lartesertib. This table presents the range of IC50 values for the inhibition of ATM and Chk2 phosphorylation in a panel of eight different cancer cell lines, demonstrating the potent on-target effect of Lartesertib in a cellular context.

Experimental Protocols

Reagent Preparation and Storage
  • Solubility: Lartesertib is soluble in DMSO. For a stock solution, dissolve Lartesertib in 100% DMSO to a concentration of 10 mM.

  • Storage: Store the solid compound at -20°C. The DMSO stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

General Cell Culture Handling
  • Cell Lines: The choice of cell line will depend on the experimental goals. It is recommended to use cell lines with known DDR pathway status (e.g., wild-type vs. mutant p53, ATM status) for mechanistic studies.

  • Working Concentration: The effective concentration of Lartesertib can vary between cell lines and experimental conditions. A starting point for dose-response experiments is typically between 10 nM and 1 µM. Based on cellular potency data, a concentration range of 10 nM to 100 nM is expected to effectively inhibit ATM signaling.

  • Treatment Duration: The incubation time will depend on the specific assay. For signaling studies (e.g., Western blotting), short-term treatment (1-6 hours) is often sufficient. For cell viability or apoptosis assays, longer incubation times (24-72 hours) are generally required.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a standard procedure for determining the effect of Lartesertib on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Lartesertib in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Lartesertib. Include a DMSO-only control (vehicle).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Western Blotting for ATM Signaling

This protocol is designed to assess the effect of Lartesertib on the phosphorylation of ATM downstream targets.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Lartesertib at the desired concentrations for the appropriate time (e.g., 1-6 hours). To induce DNA damage and activate the ATM pathway, co-treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation) may be necessary.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-Chk2 (Thr68), p-p53 (Ser15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control.

Visualizations

ATM_Signaling_Pathway cluster_0 Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits pChk2_active p-Chk2 (active) Chk2_inactive->pChk2_active CellCycleArrest Cell Cycle Arrest pChk2_active->CellCycleArrest pp53_active p-p53 (stabilized) p53_inactive->pp53_active pp53_active->CellCycleArrest DNA_Repair DNA Repair pp53_active->DNA_Repair Apoptosis Apoptosis pp53_active->Apoptosis

Caption: ATM Signaling Pathway Inhibition by Lartesertib.

Experimental_Workflow cluster_1 Preparation cluster_2 Treatment cluster_3 Assays cluster_4 Data Analysis A Prepare Lartesertib Stock Solution (10 mM in DMSO) C Treat Cells with Lartesertib +/- DNA Damaging Agent A->C B Culture and Seed Cancer Cells B->C D Cell Viability Assay (e.g., MTS/MTT) C->D E Western Blotting (p-ATM, p-Chk2, p-p53) C->E F Apoptosis Assay (e.g., Annexin V/PI) C->F G Calculate IC50 Values D->G H Quantify Protein Phosphorylation E->H I Determine Apoptotic Cell Population F->I

Caption: General Experimental Workflow for Lartesertib.

References

Application Notes and Protocols for (Rac)-Lartesertib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of (Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided protocols are based on preclinical studies and are intended to guide the design and execution of in vivo experiments.

Mechanism of Action

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells, leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2][3]

Signaling Pathway of Lartesertib

Lartesertib_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_Kinase ATM Kinase DNA_Damage->ATM_Kinase activates Downstream_Targets Downstream Targets (e.g., CHK2, p53, KAP1) ATM_Kinase->Downstream_Targets phosphorylates Apoptosis Apoptosis ATM_Kinase->Apoptosis leads to (when inhibited) Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Lartesertib Lartesertib (M4076) Lartesertib->ATM_Kinase inhibits

Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes from various preclinical studies using Lartesertib in mouse models.

Table 1: this compound Dosing Regimens in Mouse Xenograft Models

Mouse ModelCancer TypeCombination Agent(s)Lartesertib DosageAdministration RouteDosing ScheduleReference
FaDu XenograftHead and Neck Squamous Cell CarcinomaIonizing Radiation (IR)25 mg/kgOralOnce daily with IR[3]
NCI-H1975 XenograftNon-Small Cell Lung CancerIonizing Radiation (IR)Not specifiedOralWith fractionated radiotherapy[3]
SW620 XenograftColorectal CancerIrinotecan10, 25, and 50 mg/kgOralOnce daily for 4 days following a single irinotecan dose, repeated for 3 cycles[3]
MiaPaCa-2 XenograftPancreatic CancerM4344 (ATR inhibitor)50 or 100 mg/kgOralOnce daily throughout the study[4]
MV4.11 XenograftAcute Myeloid LeukemiaM4344 (ATR inhibitor)50 or 100 mg/kgOralOnce daily throughout the study[4]
TNBC PDX ModelsTriple-Negative Breast CancerM4344 (ATR inhibitor)50 mg/kgOralTwice daily[5]
MC-38 SyngeneicColorectal CancerTuvusertib (ATR inhibitor)Not specifiedNot specifiedNot specified[6]

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models

Mouse ModelCombination TherapyOutcomeReference
FaDu XenograftIonizing RadiationComplete tumor regression at 25 mg/kg Lartesertib with a 6-week fractionated radiotherapy regimen.[3]
SW620 XenograftIrinotecanDose-dependent enhancement of antitumor efficacy.[3]
MiaPaCa-2 XenograftM4344 (ATR inhibitor)Combination of 100 mg/kg Lartesertib and 10 mg/kg M4344 resulted in complete tumor growth inhibition.[4][7]
MV4.11 XenograftM4344 (ATR inhibitor)Combination treatment led to almost complete tumor regression.[4][7]
TNBC PDX ModelsM4344 (ATR inhibitor)Substantial improvement in efficacy and survival compared with single-agent M4344.[8]
FaDu XenograftIonizing RadiationInhibition of p-ATM and p-CHK2 in vivo in a dose-dependent manner.[3]
MC-38 SyngeneicTuvusertib (ATR inhibitor)Altered tumor microenvironment, including upregulation of PD-L1 on immune and tumor cells and an increase in NK cells with prolonged treatment.[6]

Experimental Protocols

Protocol 1: Preparation of Lartesertib for Oral Administration

This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.

Materials:

  • This compound (M4076) powder

  • Methocel (0.5% w/v)

  • Tween 20 (0.25% v/v)

  • 50 mmol/L Citrate buffer (pH 3.0)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Prepare the vehicle solution:

    • Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).

    • Add Tween 20 to a final concentration of 0.25% (v/v).

    • Mix thoroughly until a homogenous solution is formed.

  • Calculate the required amount of Lartesertib: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of Lartesertib powder required.

  • Prepare the Lartesertib suspension:

    • Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension to aid in dispersion.

  • Storage: The prepared suspension should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the suspension fresh for each experiment.

Protocol 2: Oral Gavage Administration of Lartesertib in Mice

This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

Materials:

  • Prepared Lartesertib suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each mouse on the day of dosing.

    • Calculate the required volume of Lartesertib suspension to administer based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.

  • Syringe Preparation:

    • Gently mix the Lartesertib suspension to ensure uniformity.

    • Draw the calculated volume into the syringe.

    • Remove any air bubbles from the syringe.

  • Animal Restraint:

    • Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth and down the esophagus into the stomach. The mouse should swallow the tip of the needle. Do not force the needle if resistance is met.

  • Substance Administration:

    • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.

    • Administer the solution at a controlled rate to prevent regurgitation.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis Formulation Prepare Lartesertib Formulation Dose_Calculation Calculate Dose per Mouse Formulation->Dose_Calculation Animal_Handling Weigh and Restrain Mouse Dose_Calculation->Animal_Handling Oral_Gavage Administer via Oral Gavage Animal_Handling->Oral_Gavage Observation Monitor Animal Health Oral_Gavage->Observation Tumor_Measurement Measure Tumor Volume Observation->Tumor_Measurement Data_Analysis Analyze Data Tumor_Measurement->Data_Analysis

Caption: Workflow for Lartesertib administration in mouse models.

References

Techniques for Assessing (Rac)-Lartesertib Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. By inhibiting ATM, Lartesertib prevents the repair of DSBs, which can lead to synthetic lethality in cancer cells with other DDR defects or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[3]

These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound. The described methods will enable researchers to evaluate its impact on cell viability, apoptosis induction, and target engagement within the ATM signaling pathway.

Lartesertib's Mechanism of Action and Signaling Pathway

Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3] Key downstream effectors include Checkpoint Kinase 2 (CHK2) and p53.[3] Lartesertib's inhibition of ATM's kinase activity blocks these downstream signaling events.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair Lartesertib This compound Lartesertib->ATM_active inhibits p_CHK2 p-CHK2 (Thr68) CHK2->p_CHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycleArrest p_p53 p-p53 (Ser15) p53->p_p53 p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis

Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of Lartesertib (M4076). IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.

Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical Kinase AssayATM0.2[1]
Cell-Based Assay (p-CHK2)HCT11610 ± 2[2]
Biochemical Kinase AssayM3541 (another ATM inhibitor)0.25[4]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound (Dose-Response) Start->Treat Incubate1 Incubate (e.g., 72 hours) Treat->Incubate1 AddReagent Add MTT or MTS Reagent Incubate1->AddReagent Incubate2 Incubate (1-4 hours) AddReagent->Incubate2 Solubilize Add Solubilization Buffer (MTT only) Incubate2->Solubilize MTT Assay Measure Measure Absorbance (570nm for MTT, 490nm for MTS) Incubate2->Measure MTS Assay Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

Caption: General workflow for MTT/MTS cell viability assays.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for ATM Pathway Modulation

This technique is used to detect changes in the phosphorylation status of ATM and its downstream target CHK2, confirming target engagement by Lartesertib.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE (Protein Separation by Size) Start->SDS_PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ATM, anti-p-CHK2) Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

Measuring ATM Inhibition by (Rac)-Lartesertib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target.[2][3]

These application notes provide a comprehensive guide to measuring the inhibitory activity of this compound against ATM kinase. The protocols detailed below cover both biochemical and cell-based assays to quantify inhibitor potency and its effects on downstream signaling pathways.

Key Concepts and Signaling Pathway

Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active monomer. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key substrates include:

  • Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle arrest.[4]

  • p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation. Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.

  • Histone H2AX: Phosphorylated at Serine 139 to form γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.[2]

The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the cell's ability to respond to and repair DNA DSBs.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN IR Ionizing Radiation IR->DSB ATM_inactive ATM (inactive dimer) MRN->ATM_inactive ATM_active p-ATM S1981 (active monomer) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates Lartesertib This compound Lartesertib->ATM_active pCHK2 p-CHK2 T68 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53 p-p53 S15 p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis gH2AX γ-H2AX S139 H2AX->gH2AX DNARepair DNA Repair gH2AX->DNARepair

Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.

Data Presentation

The inhibitory potency of this compound can be quantified using various biochemical and cell-based assays. The following table summarizes key quantitative data for Lartesertib and other ATM inhibitors for comparison.

CompoundAssay TypeTargetIC₅₀Reference
This compound (M4076) Biochemical Kinase AssayATM0.2 nM[5]
KU-55933Biochemical Kinase AssayATM13 nM[6]
KU-60019Biochemical Kinase AssayATM6.3 nM[6]
CP-466722Biochemical Kinase AssayATM4.1 µM[6]
This compound (M4076) Cellular Assay (γ-H2AX reduction)ATM Pathway80-100% target inhibition at 100-400 mg daily dose in patients[2]

Experimental Protocols

In Vitro ATM Kinase Assay for IC₅₀ Determination

This protocol describes a biochemical assay to determine the IC₅₀ value of this compound using a luminescent ADP detection method (ADP-Glo™ Kinase Assay).

In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ATM - Substrate (e.g., p53 peptide) - ATP - Lartesertib dilutions start->prep_reagents kinase_reaction Set up Kinase Reaction: Incubate ATM, substrate, and Lartesertib prep_reagents->kinase_reaction add_atp Initiate Reaction: Add ATP and incubate kinase_reaction->add_atp terminate_reaction Terminate Kinase Reaction and Deplete ATP (Add ADP-Glo™ Reagent) add_atp->terminate_reaction adp_to_atp Convert ADP to ATP (Add Kinase Detection Reagent) terminate_reaction->adp_to_atp measure_luminescence Measure Luminescence adp_to_atp->measure_luminescence calculate_ic50 Calculate IC₅₀ measure_luminescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for In Vitro ATM Kinase IC₅₀ Determination.

Materials:

  • Recombinant human ATM protein

  • ATM substrate (e.g., biotinylated p53-derived peptide)

  • This compound

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x this compound dilution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of 4x substrate solution to each well.

    • Add 5 µL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 µL.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add 10 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for ATM.

    • Incubate for 60 minutes at 30°C.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well.[7]

    • Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to each well.[8]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay for ATM Inhibition: Western Blotting for p-CHK2

This protocol describes how to measure the inhibition of ATM in a cellular context by assessing the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.

Western_Blot_Workflow start Start seed_cells Seed Cells start->seed_cells treat_lartesertib Treat with this compound (Dose-response) seed_cells->treat_lartesertib induce_dsb Induce DSBs (e.g., Ionizing Radiation) treat_lartesertib->induce_dsb cell_lysis Cell Lysis and Protein Quantification induce_dsb->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-CHK2, CHK2, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection analysis Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

Figure 3: Workflow for Western Blot Analysis of p-CHK2.

Materials:

  • Cancer cell line with functional ATM (e.g., A549, MCF7)

  • This compound

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Pre-treat cells with a range of concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.[6]

  • Induction of DNA Damage:

    • Expose the cells to ionizing radiation (e.g., 5-10 Gy).

    • Return cells to the incubator for 1 hour to allow for ATM signaling activation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CHK2 (Thr68), total CHK2, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-CHK2 signal to total CHK2 and then to the loading control (β-actin).

    • Plot the normalized p-CHK2 levels against the Lartesertib concentration to determine the cellular IC₅₀.

Cell-Based Assay for ATM Inhibition: Immunofluorescence for γ-H2AX Foci

This protocol details the measurement of ATM inhibition by quantifying the formation of γ-H2AX foci in the nucleus following DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • This compound

  • Ionizing radiation source

  • Coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

  • DAPI nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a 24-well plate and allow them to attach.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induction of DNA Damage:

    • Irradiate the cells (e.g., 2-5 Gy).

    • Incubate for 30-60 minutes post-irradiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-γ-H2AX primary antibody overnight at 4°C.

    • Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with antifade medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

    • A reduction in the number of IR-induced γ-H2AX foci in Lartesertib-treated cells indicates ATM inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to measure the inhibition of ATM by this compound. The combination of in vitro kinase assays and cell-based methods allows for a comprehensive characterization of the inhibitor's potency and its functional consequences within the cellular context of the DNA damage response. These assays are crucial for the continued development and understanding of ATM inhibitors as potential cancer therapeutics.

References

Application Notes and Protocols for (Rac)-Lartesertib in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubility and preparation of (Rac)-Lartesertib for in vivo studies. This compound is a potent and selective inhibitor of Ataxia telangiectasia-mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1] These guidelines are intended to ensure consistent and effective formulation for preclinical research.

Solubility of Lartesertib

This compound is an isoform of Lartesertib.[2] The solubility of Lartesertib in various common solvents is summarized below. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[1]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO90 mg/mL200.69 mMUse fresh, moisture-free DMSO for best results.[1]
Ethanol23-24 mg/mL~51-53 mM-
WaterInsoluble--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.57 mMA clear solution can be achieved at this concentration.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.57 mMA clear solution can be achieved at this concentration.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.57 mMA clear solution can be achieved at this concentration.[3]

Mechanism of Action: ATM Signaling Pathway

Lartesertib functions as a highly potent and selective inhibitor of ATM kinase.[1] ATM is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with specific DNA repair defects or enhance the efficacy of DNA-damaging agents like radiation.[1]

ATM_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., p53, CHK2, H2AX) ATM_active->Downstream phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits Response Cell Cycle Arrest DNA Repair Apoptosis Downstream->Response

ATM Signaling Pathway Inhibition by this compound.

Experimental Protocols for In Vivo Formulation

The following are detailed protocols for the preparation of this compound for in vivo administration. It is crucial to ensure that the solution is clear and fully dissolved before use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] The mixed solution should be used immediately for optimal results.[1]

Protocol 1: Aqueous Formulation (PEG300/Tween-80/Saline)

This formulation is suitable for subcutaneous or intravenous administration.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (sterile)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, a 90 mg/mL stock.[1]

  • To prepare a 1 mL final solution, begin with the calculated volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, you would use approximately 27.8 µL of a 90 mg/mL stock.

  • Add each solvent sequentially as follows:

    • 10% DMSO: Start with the DMSO stock.

    • 40% PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

    • 5% Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear.

    • 45% Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Visually inspect the final solution for any precipitation. If necessary, use gentle warming or sonication to ensure complete dissolution.

Protocol 2: SBE-β-CD Formulation

This formulation can improve the solubility and stability of the compound in an aqueous solution.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • 20% SBE-β-CD in Saline (sterile)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare a 1 mL final solution with a vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline):

    • Start with 100 µL of the DMSO stock solution.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex or mix thoroughly until a clear solution is obtained. This method can achieve a solubility of at least 2.5 mg/mL.[3]

Protocol 3: Oil-Based Formulation (Corn Oil)

This formulation is suitable for oral gavage or subcutaneous administration where a slower release may be desired.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Corn Oil (sterile)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare a 1 mL final solution with a vehicle composition of 10% DMSO and 90% Corn Oil:

    • Start with 100 µL of the DMSO stock solution.

    • Add 900 µL of corn oil.

  • Mix thoroughly until the solution is clear and homogenous. This formulation can achieve a solubility of at least 2.5 mg/mL.[3]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies with this compound.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A Select Animal Model (e.g., Xenograft) B Prepare this compound Formulation (Protocols 1-3) A->B C Determine Dosing Regimen (e.g., 100-300 mg/kg) B->C D Administer Compound (e.g., Oral Gavage, IP, IV) C->D E Monitor Animal Health & Tumor Growth D->E F Collect Tissues/Tumors at Study Endpoint E->F G Pharmacodynamic Analysis (e.g., γH2AX levels) F->G H Efficacy & Toxicity Data Analysis G->H

General workflow for in vivo studies using this compound.

Dosing Considerations

In a first-in-human phase I study of Lartesertib monotherapy in patients with advanced solid tumors, a maximum tolerated dose (MTD) was established at 300 mg once daily.[4] While clinical dosages do not directly translate to preclinical models, they can provide a reference point for dose-ranging studies. It is recommended to perform initial dose-finding experiments to determine the optimal and tolerable dose for the specific animal model and tumor type being investigated. Pharmacodynamic markers, such as the phosphorylation of H2AX (γH2AX), can be used to confirm target engagement in vivo.[4][5]

References

Application of Lartesertib in High-Throughput Screening for ATM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2][3] ATM is a serine/threonine protein kinase that plays a critical role in the DNA damage response (DDR) pathway, specifically in repairing DNA double-strand breaks (DSBs).[3][4][5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[1][3] This mechanism of action makes Lartesertib a promising agent for sensitizing tumor cells to chemotherapy and radiotherapy.[1][4] High-throughput screening (HTS) methodologies are essential for the discovery and characterization of kinase inhibitors like Lartesertib, enabling the rapid screening of large compound libraries to identify novel modulators of the ATM signaling pathway.

Mechanism of Action: The ATM Signaling Pathway

The ATM signaling pathway is a crucial cellular response to DNA double-strand breaks. Upon DNA damage, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the broken DNA ends, which in turn recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 Downstream Effects DNA_Damage DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DNA_Damage->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CellCycle Cell Cycle Arrest (p53, CHK2) ATM_active->CellCycle DNARepair DNA Repair (e.g., BRCA1) ATM_active->DNARepair Apoptosis Apoptosis (if damage is severe) ATM_active->Apoptosis Lartesertib Lartesertib Lartesertib->ATM_active inhibits

Caption: ATM Signaling Pathway Inhibition by Lartesertib.

High-Throughput Screening for ATM Inhibitors

HTS can be employed to identify and characterize inhibitors of ATM kinase. A common approach is to use a biochemical assay that measures the phosphorylation of a specific ATM substrate. The general workflow for such a screen is outlined below.

Experimental Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Plate_Prep 1. Assay Plate Preparation (384- or 1536-well plates) Compound_Add 2. Compound Addition (Lartesertib as control, library compounds) Plate_Prep->Compound_Add Enzyme_Substrate 3. Enzyme and Substrate Addition (Recombinant ATM, peptide substrate, ATP) Compound_Add->Enzyme_Substrate Incubation 4. Incubation Enzyme_Substrate->Incubation Detection 5. Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (Calculation of % inhibition, Z'-factor) Detection->Data_Analysis Hit_ID 7. Hit Identification and Confirmation Data_Analysis->Hit_ID

Caption: General HTS Workflow for Kinase Inhibitors.

Experimental Protocols

1. Biochemical ATM Kinase HTS Assay

This protocol describes a generic, adaptable biochemical assay for screening inhibitors of ATM kinase activity in a high-throughput format.

Materials:

  • Recombinant human ATM kinase

  • Biotinylated peptide substrate (e.g., a peptide containing the consensus ATM phosphorylation motif)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Lartesertib (as a positive control)

  • DMSO (for compound dilution)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well or 1536-well assay plates (low-volume, white)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of Lartesertib in DMSO to serve as a positive control for inhibition.

    • Dispense test compounds and controls (Lartesertib and DMSO as a negative control) into the assay plates. Typically, a final concentration range of 10 nM to 100 µM is used for library screening.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the assay buffer, recombinant ATM kinase, and the biotinylated peptide substrate at their optimal concentrations (determined during assay development).

  • Reaction Initiation:

    • Dispense the enzyme/substrate master mix into all wells of the assay plate containing the compounds.

    • Prepare a separate reaction mix containing ATP.

    • Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the assay plates at room temperature or 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent).

    • Incubate as required by the detection kit (e.g., 40 minutes for the ADP-Glo™ Reagent).

    • Add the Kinase Detection Reagent and incubate for another 30-60 minutes to generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence signal using a compatible plate reader. The signal intensity is inversely proportional to the amount of ADP produced, and thus inversely proportional to kinase activity.

2. Data Analysis

  • Normalization:

    • The raw data from the plate reader is normalized using the signals from the positive (e.g., no enzyme or potent inhibitor like Lartesertib) and negative (DMSO vehicle) controls.

    • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control:

    • The robustness of the assay is evaluated by calculating the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.[6][7]

    • Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Identification:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."

    • These hits are then subjected to further confirmation and validation studies, including dose-response curves to determine their IC50 values.

Quantitative Data Presentation

The following table summarizes hypothetical data for Lartesertib and other control compounds in an ATM kinase HTS assay.

CompoundTargetAssay TypeIC50 (nM)Z'-Factor
Lartesertib ATM KinaseBiochemical (Luminescence)0.5 - 5> 0.7
Control Inhibitor A ATM KinaseBiochemical (Luminescence)10> 0.7
Inactive Compound B ATM KinaseBiochemical (Luminescence)> 10,000N/A

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Conclusion

Lartesertib serves as a valuable tool compound for the development and validation of high-throughput screening assays targeting ATM kinase. The protocols and workflows described provide a framework for academic and industrial researchers to identify and characterize novel inhibitors of the ATM signaling pathway, which may have therapeutic potential in oncology. The use of robust and well-validated HTS assays is critical for the successful discovery of new chemical entities that can modulate this important DNA damage response pathway.

References

Western Blot Protocol for Detecting Phospho-ATM (Ser1981) Inhibition by (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol

For researchers, scientists, and drug development professionals.

Abstract

Ataxia Telangiectasia Mutated (ATM) is a critical serine/threonine kinase that orchestrates the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[1][2] Upon activation, ATM autophosphorylates at serine 1981 (Ser1981) and subsequently phosphorylates numerous downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3] (Rac)-Lartesertib (also known as M4076) is a potent, orally bioavailable, ATP-competitive inhibitor of ATM kinase.[4][5][6] By blocking ATM's kinase activity, Lartesertib prevents the repair of DNA damage, which can sensitize cancer cells to DNA-damaging agents and induce apoptosis.[6][7] This application note provides a detailed protocol for a Western blot-based assay to measure the inhibition of ATM autophosphorylation at Ser1981 in cultured cells following treatment with this compound. This assay serves as a robust method for evaluating the pharmacodynamic activity of ATM inhibitors.

Signaling Pathway and Experimental Design

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

cluster_0 ATM Signaling Pathway DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (Inactive Dimer) DNA_Damage->ATM_inactive activates ATM_active p-ATM (Active Monomer) (p-Ser1981) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (p53, CHK2, H2AX) ATM_active->Downstream phosphorylates Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response Lartesertib This compound Lartesertib->ATM_active Inhibits

Caption: ATM signaling pathway and the inhibitory action of this compound.

cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding B 2. Induce DNA Damage (e.g., Etoposide) A->B C 3. Treat with this compound (Dose Response) B->C D 4. Cell Lysis (Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (Low % Gel) E->F G 7. Western Transfer (PVDF Membrane) F->G H 8. Immunoblotting (p-ATM, Total ATM, Loading Control) G->H I 9. Signal Detection & Analysis H->I

Caption: Western blot workflow for p-ATM detection after Lartesertib treatment.

Materials and Reagents

Equipment
  • Cell culture incubator

  • Laminar flow hood

  • Refrigerated centrifuge

  • SDS-PAGE and Western blotting apparatus

  • Imaging system for chemiluminescence or fluorescence

Reagents
  • Cell Line: e.g., HeLa (human cervical cancer), A549 (human lung cancer), or other relevant cell line.

  • This compound: Prepare stock solution in DMSO.

  • DNA Damaging Agent: Etoposide or Bleomycin to induce DSBs and activate ATM.

  • Lysis Buffer: Phospho-safe RIPA buffer or similar.[8] Key components:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Crucially, add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, beta-glycerophosphate).[9][10]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide solutions, 4X Laemmli sample buffer, running buffer.

  • Transfer Buffer: Towbin buffer with 20% methanol.

  • Membrane: PVDF membrane (0.45 µm).

  • Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as it contains phosphoproteins that can increase background.[11][12]

  • Wash Buffer: TBST.

  • Primary Antibodies:

    • Anti-phospho-ATM (Ser1981) (e.g., Clone 10H11.E12).[13][14]

    • Anti-Total ATM.

    • Anti-GAPDH or β-Actin (Loading Control).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Induce DNA damage to stimulate ATM phosphorylation. For example, treat cells with 10 µM Etoposide for 1-2 hours. This will serve as the positive control condition.

  • Remove the DNA damaging agent (if desired) and add fresh media containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.

  • Incubate for a predetermined time (e.g., 1-4 hours).

2. Preparation of Cell Lysates

  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[10][15]

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature proteins.

4. SDS-PAGE

  • Due to the large size of ATM (~370 kDa), use a low-percentage (e.g., 6%) SDS-PAGE gel for adequate resolution.[16]

  • Load 20-40 µg of total protein per lane.

  • Run the gel until the dye front reaches the bottom.

5. Western Blotting

  • Transfer the separated proteins from the gel to a PVDF membrane.[17] A wet transfer at 25-30V overnight at 4°C is recommended for large proteins like ATM.

  • After transfer, confirm successful transfer by Ponceau S staining.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]

  • Incubate the membrane with primary antibody against p-ATM (Ser1981), diluted in 5% BSA/TBST, overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer’s protocol and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The same membrane can be stripped and reprobed for Total ATM and a loading control (e.g., GAPDH) to ensure the observed changes are due to phosphorylation inhibition and not differences in protein loading.[12]

  • Quantify band intensities using densitometry software. Normalize the p-ATM signal to the Total ATM signal for each sample.

Data Presentation: Expected Results

Treatment with a DNA-damaging agent should induce a strong p-ATM signal. Subsequent incubation with this compound is expected to cause a dose-dependent decrease in the p-ATM signal, while the levels of Total ATM and the loading control should remain relatively constant across all lanes.

Table 1: Densitometry Analysis of p-ATM Inhibition by this compound

Treatment GroupThis compound (nM)p-ATM Signal (Normalized to Total ATM)% Inhibition of p-ATM
Untreated Control00.15-
DNA Damage Only01.000%
+ Lartesertib100.6535%
+ Lartesertib500.3169%
+ Lartesertib1000.1288%
+ Lartesertib5000.0496%

Data are representative. Actual results may vary based on cell line and experimental conditions.

Conclusion

This protocol details a reliable Western blot method to assess the inhibitory activity of this compound on its direct target, ATM kinase. By measuring the reduction in ATM autophosphorylation at Ser1981, researchers can effectively quantify the potency of Lartesertib in a cellular context, providing crucial data for preclinical and drug development studies. The use of appropriate controls, particularly Total ATM, is essential for accurate interpretation of the results.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Lartesertib, also known as AT13148, is an oral, ATP-competitive multi-AGC kinase inhibitor.[1] Its primary targets include AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] By inhibiting these kinases, particularly the pro-survival AKT signaling pathway, this compound disrupts downstream cellular processes that prevent apoptosis. This leads to the induction of programmed cell death in cancer cells, making it a compound of interest in oncology research.[3][4]

This application note provides a detailed protocol for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of apoptotic and necrotic cells within a heterogeneous population.[5][6]

Principle of the Assay

The Annexin V/PI dual-staining assay is a widely used method for detecting apoptosis.[7] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[8]

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and thus excluded from viable and early apoptotic cells.[9] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[10]

By analyzing cells stained with both Annexin V and PI, a flow cytometer can differentiate four distinct populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival.[3] AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad. When inhibited by this compound, this suppression is lifted, allowing pro-apoptotic signals to prevail.

G cluster_0 cluster_1 Cell Survival Pathway cluster_2 Apoptotic Pathway Lartesertib This compound AKT AKT Lartesertib->AKT inhibits p70S6K p70S6K Lartesertib->p70S6K inhibits ROCK ROCK Lartesertib->ROCK inhibits Bad_p Bad (phosphorylated) (Inactive) AKT->Bad_p phosphorylates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AKT->Bcl2 promotes Bad Bad (Active) Bad_p->Bad dephosphorylation Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits Bad->Bcl2 inhibits Caspases Caspase Cascade Bax_Bak->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via inhibition of AGC kinases.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

  • This compound (AT13148)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • DMSO (for stock solution of Lartesertib)

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 12x75 mm flow cytometry tubes

  • Microcentrifuge tubes

  • Flow cytometer (equipped with a 488 nm laser)

Procedure

  • Cell Seeding and Treatment:

    • Seed cells (e.g., PC3, BT474) in 6-well plates at a density of 2-5 x 10⁵ cells/well.[10]

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO-treated) and an untreated control.

    • Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from the well to a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (which contains floating, apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected supernatant.[10]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[10]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

    • Add 5 µL of FITC Annexin V to the cell suspension.

    • Add 5-10 µL of Propidium Iodide solution.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[9]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use a 488 nm laser for excitation.

    • Collect FITC fluorescence (for Annexin V) at ~530 nm (e.g., FL1 channel) and PI fluorescence at >575 nm (e.g., FL3 channel).[9]

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.[10]

Experimental and Data Analysis Workflow

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis A 1. Seed Cells (e.g., 2x10^5 cells/well) B 2. Treat with this compound (0, 1, 5, 10 µM for 48h) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with Cold PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC & PI (15 min, RT, Dark) E->F G 7. Acquire on Flow Cytometer F->G H 8. Gate on Cell Population (FSC vs SSC) G->H I 9. Set Quadrant Gates (Using single-stain controls) H->I J 10. Quantify Cell Populations (Live, Apoptotic, Necrotic) I->J K 11. Tabulate & Plot Data J->K

Caption: Flowchart of the experimental and data analysis pipeline.

Expected Results

Treatment of cancer cells with this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells.[1][2] The majority of the effect should be seen in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 1: Hypothetical Data for PC3 Cells Treated with this compound for 48 Hours

Treatment Concentration (µM)Live Cells (%) (Q3: AnnV-/PI-)Early Apoptotic (%) (Q4: AnnV+/PI-)Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+)Necrotic (%) (Q1: AnnV-/PI+)
0 (Vehicle Control)94.52.52.01.0
1.085.28.35.11.4
5.060.722.115.61.6
10.035.138.424.32.2

Data Interpretation

The data can be visualized using dot plots or contour plots showing Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

G Flow Cytometry Quadrant Analysis X Annexin V-FITC -> Y Propidium Iodide -> origin->X_pos origin->Y_pos Q3 Q3 Live (AnnV- / PI-) Q4 Q4 Early Apoptotic (AnnV+ / PI-) Q1 Q1 Necrotic (AnnV- / PI+) Q2 Q2 Late Apoptotic (AnnV+ / PI+)

Caption: Representative quadrants for apoptosis analysis by flow cytometry.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with PBS to remove serum proteins. Handle cells gently to prevent premature membrane damage.

  • Weak Annexin V signal: Check the concentration and quality of the Annexin V reagent. Ensure the binding buffer contains sufficient calcium, as Annexin V binding is calcium-dependent.[11]

  • High PI staining in control cells: This may indicate poor cell health or overly harsh cell handling (e.g., excessive trypsinization or centrifugation speeds).

  • Inconsistent results: Maintain consistency in cell density, drug concentrations, incubation times, and staining procedures across all experiments.

The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the pro-apoptotic effects of kinase inhibitors like this compound. This protocol provides a framework for researchers to assess the efficacy of this compound and understand its mechanism of action in inducing cancer cell death. Accurate gating, proper controls, and careful sample handling are critical for obtaining high-quality, reproducible data.

References

Application Notes and Protocols: (Rac)-Lartesertib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is dysregulated, making it a promising target for therapeutic intervention. Lartesertib functions by inhibiting ATM's kinase activity, thereby preventing the repair of DNA double-strand breaks (DSBs). This can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis or sensitizing them to other DNA-damaging agents like chemotherapy and radiation.[1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular diversity of human tumors compared to traditional cell line-derived xenografts, thus offering a more predictive model for evaluating anti-cancer therapies. This document provides a comprehensive overview of the application of this compound in PDX models, including available efficacy data and detailed experimental protocols.

Mechanism of Action: Targeting the DNA Damage Response

Lartesertib targets a key protein, ATM, in the DNA damage response pathway. When DNA double-strand breaks occur, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets, effectively blocking the DNA repair process. This disruption of DNA repair mechanisms can be particularly effective in cancer cells that already have a high level of genomic instability.

Lartesertib_Mechanism_of_Action Signaling Pathway of Lartesertib Action DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates p53_Chk2 p53, Chk2, etc. ATM->p53_Chk2 phosphorylates Lartesertib This compound (M4076) Lartesertib->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Chk2->DNA_Repair Apoptosis Apoptosis p53_Chk2->Apoptosis

Figure 1: Lartesertib inhibits ATM kinase, a key protein in the DNA damage response pathway.

Efficacy of this compound in PDX Models

Preclinical studies have evaluated the efficacy of this compound, both as a monotherapy and in combination with other agents, in various cancer models, including PDX models.

Monotherapy in Triple-Negative Breast Cancer (TNBC) PDX Models

A significant study investigated the effect of Lartesertib in a panel of 26 patient-derived xenograft models of triple-negative breast cancer. In this extensive study, Lartesertib administered as a single agent was found to be largely inactive.

Cancer TypeNumber of PDX ModelsTreatmentEfficacy SummaryReference
Triple-Negative Breast Cancer (TNBC)26This compound (M4076) MonotherapyInactive based on tumor volume adapted RECIST criteria.Turchick, A., et al. Mol Cancer Ther. 2023.
Combination Therapy in Triple-Negative Breast Cancer (TNBC) PDX Models

The same study in 26 TNBC PDX models demonstrated that while Lartesertib monotherapy was inactive, its combination with the ATR inhibitor M4344 resulted in a substantial improvement in efficacy compared to the ATR inhibitor alone. This suggests a synergistic effect between ATM and ATR inhibition in this cancer type.

Cancer TypeNumber of PDX ModelsTreatmentEfficacy SummaryReference
Triple-Negative Breast Cancer (TNBC)26This compound (M4076) + ATR inhibitor (M4344)Substantial improvement in efficacy and survival compared to single-agent M4344.Turchick, A., et al. Mol Cancer Ther. 2023.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in PDX models, based on established methodologies.

Establishment and Propagation of PDX Models

This protocol outlines the key steps for establishing and expanding PDX models from patient tumor tissue.

PDX_Establishment_Workflow Workflow for PDX Model Establishment Patient_Tumor Patient Tumor Tissue (P0) Implantation Subcutaneous Implantation into Immunodeficient Mice (P1) Patient_Tumor->Implantation Engraftment Tumor Engraftment and Growth Implantation->Engraftment Passaging Tumor Harvest and Passaging to new mice (P2, P3...) Engraftment->Passaging Cryopreservation Tumor Cryopreservation for Biobanking Passaging->Cryopreservation Efficacy_Study Expansion for Efficacy Studies Passaging->Efficacy_Study

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (Rac)-Lartesertib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (Rac)-Lartesertib in their cancer cell experiments. As a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, Lartesertib is a critical tool in the study of DNA Damage Response (DDR) pathways. Resistance to Lartesertib, while not extensively documented, can be inferred from mechanisms observed with other DDR inhibitors. This guide offers potential explanations and solutions based on current knowledge of resistance to ATM, PARP, and ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lartesertib?

A1: Lartesertib is a potent and selective inhibitor of ATM kinase. ATM is a master regulator of the DNA damage response, particularly for DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair deficiencies.

Q2: We are observing a decrease in sensitivity to Lartesertib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to DDR inhibitors like Lartesertib can arise through several mechanisms, often involving the restoration of DNA repair capabilities or the activation of compensatory signaling pathways. Potential mechanisms include:

  • Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.

  • Upregulation of Compensatory Pathways: Increased activity of parallel DDR pathways, such as those mediated by ATR and DNA-PK, can compensate for the loss of ATM function.

  • Replication Fork Stabilization: Mechanisms that protect stalled replication forks from collapse can reduce the cytotoxic effects of DDR inhibitors.[1][2][3]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Lartesertib.[1][2]

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ATM, such as p53 or CHK2, can impact the cellular response to Lartesertib.

Q3: Can we use Lartesertib in combination with other inhibitors to overcome resistance?

A3: Yes, combination therapy is a key strategy to overcome resistance to DDR inhibitors. The concept of synthetic lethality is often exploited in these combinations. For instance, combining an ATM inhibitor like Lartesertib with an ATR inhibitor or a PARP inhibitor can be effective in tumor cells with specific genetic backgrounds (e.g., ATM or p53 mutations).[4][5][6] This dual targeting of DDR pathways can prevent cancer cells from compensating for the loss of one repair mechanism.

Troubleshooting Guides

Issue 1: Gradual loss of Lartesertib efficacy in cancer cell lines over time.
Potential Cause Suggested Troubleshooting Steps
Restoration of Homologous Recombination (HR) function 1. Sequence key HR genes: Perform DNA sequencing of BRCA1, BRCA2, and other relevant HR genes to check for secondary mutations that could restore protein function. 2. Assess HR activity: Utilize a functional HR assay, such as the RAD51 focus formation assay, to determine if HR capacity has been restored in the resistant cells.
Increased Drug Efflux 1. Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular levels of Lartesertib in sensitive versus resistant cells. 2. Test efflux pump inhibitors: Co-treat resistant cells with Lartesertib and known inhibitors of P-glycoprotein (e.g., verapamil) to see if sensitivity is restored.
Upregulation of compensatory pathways (e.g., ATR signaling) 1. Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the ATR pathway (e.g., p-ATR, p-CHK1) in both sensitive and resistant cells. 2. Combination treatment: Test the synergistic effects of combining Lartesertib with an ATR inhibitor (e.g., Tuvusertib) in the resistant cell line.
Issue 2: Intrinsic resistance to Lartesertib in a new cancer cell line.
Potential Cause Suggested Troubleshooting Steps
Functional Redundancy in DNA Damage Response 1. Assess the status of other DDR pathways: Evaluate the activity of ATR and DNA-PK pathways in the cell line. Cells with robust compensatory pathways may be inherently resistant to ATM inhibition alone. 2. Explore synthetic lethal combinations: Test Lartesertib in combination with inhibitors of ATR or PARP to exploit potential synthetic lethal relationships.
Cell Line Misidentification or Contamination 1. Cell line authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
High levels of replication stress tolerance 1. Evaluate replication fork dynamics: Use techniques like DNA fiber analysis to assess the cell line's ability to manage replication stress.

Key Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay for Homologous Recombination Activity

Objective: To assess the functional status of the homologous recombination (HR) pathway by visualizing the formation of RAD51 foci at sites of DNA damage.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 2mM hydroxyurea for 24 hours) to induce double-strand breaks.

  • Cell Fixation and Permeabilization: After the desired incubation period, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against RAD51 (1:500 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in RAD51 foci-positive cells in the resistant line compared to the sensitive line after DNA damage suggests restored HR function.

Protocol 2: Western Blot for DDR Pathway Activation

Objective: To determine if compensatory DDR pathways are upregulated in Lartesertib-resistant cells.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with Lartesertib (e.g., 1 µM for 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-ATM (Ser1981), ATM, p-ATR (Ser428), ATR, p-CHK1 (Ser345), CHK1, p-CHK2 (Thr68), CHK2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Increased phosphorylation of ATR and CHK1 in resistant cells upon Lartesertib treatment would suggest the activation of a compensatory pathway.

Signaling Pathways and Experimental Workflows

cluster_0 DNA Damage Response & Lartesertib Action DNA_Damage DNA Double-Strand Break (DSB) ATM ATM DNA_Damage->ATM activates Downstream Cell Cycle Arrest & DNA Repair ATM->Downstream phosphorylates substrates for Lartesertib Lartesertib Lartesertib->ATM inhibits Apoptosis Apoptosis Downstream->Apoptosis leads to (if repair fails)

Caption: Lartesertib inhibits ATM, preventing downstream signaling for cell cycle arrest and DNA repair.

cluster_1 Potential Resistance Mechanism: Compensatory ATR Activation Lartesertib Lartesertib ATM ATM Lartesertib->ATM inhibits Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Survival Cell Survival CHK1->Cell_Survival promotes

Caption: Upregulation of the ATR pathway can compensate for ATM inhibition by Lartesertib.

cluster_2 Experimental Workflow: Investigating Lartesertib Resistance Start Observe Decreased Lartesertib Sensitivity HR_Status Assess HR Status (RAD51 Assay, Sequencing) Start->HR_Status DDR_Profiling Profile DDR Pathways (Western Blot) Start->DDR_Profiling Efflux_Pumps Investigate Drug Efflux (LC-MS, Inhibitors) Start->Efflux_Pumps Combination_Therapy Test Combination Therapies (e.g., + ATRi/PARPi) HR_Status->Combination_Therapy DDR_Profiling->Combination_Therapy Efflux_Pumps->Combination_Therapy End Identify Resistance Mechanism & Overcoming Strategy Combination_Therapy->End

Caption: A logical workflow for troubleshooting and overcoming Lartesertib resistance in cancer cells.

References

Technical Support Center: Optimizing (Rac)-Lartesertib Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use (Rac)-Lartesertib, a potent and selective ATM kinase inhibitor, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by double-strand breaks in DNA.[2] By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to cell cycle arrest and apoptosis in cancer cells. This makes it a promising agent for cancer therapy, often used to sensitize tumor cells to DNA-damaging agents like radiation or chemotherapy.[2][3]

Q2: What is the typical concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. A general starting point for in vitro experiments is in the range of 0.01 to 10 µM.[4] For enzymatic assays, the IC50 for ATM inhibition has been reported to be approximately 17.22 ± 3.39 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[4][5] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[5]

Q4: Can this compound be used in combination with other drugs?

Yes, this compound is frequently used in combination with other DNA damage response inhibitors, particularly ATR inhibitors like Tuvusertib.[6][7][8] This combination can induce synthetic lethality in cancer cells, where the inhibition of two key DNA repair pathways is more effective than inhibiting either one alone.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitation in cell culture medium. The concentration of Lartesertib exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to crash out.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is ≤ 0.1%. Gentle warming and vortexing of the stock solution before dilution may help.[5]
High background toxicity in control (DMSO-treated) cells. The DMSO concentration is too high for the specific cell line. The quality of the DMSO is poor.Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration. Use high-purity, sterile-filtered DMSO suitable for cell culture.[5]
No observable effect on cell viability even at high concentrations. The cell line may be resistant to ATM inhibition. The compound may have degraded due to improper storage. The drug is not effectively entering the cells.Confirm the activity of your Lartesertib stock on a known sensitive cell line. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.[5] Consider using a different cell line with known sensitivity to ATM inhibitors.
Inconsistent IC50 values between experiments. Variations in cell seeding density. Differences in cell health or passage number. Inaccurate drug dilutions.Standardize your cell seeding protocol. Use cells within a consistent and low passage number range. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.[5]
Discrepancy between in vitro kinase assay results and cellular activity. Poor cell permeability of the compound. The compound is being actively removed from the cells by efflux pumps.These are inherent properties of the compound. If cellular activity is the primary goal, medicinal chemistry efforts may be needed to improve the compound's properties.
Unsure if Lartesertib is inhibiting ATM in the cells. The concentration used may be too low to achieve target engagement.Perform a western blot to assess the phosphorylation of known ATM downstream targets, such as p53 (Ser15) and CHK2 (Thr68). A decrease in the phosphorylation of these targets upon Lartesertib treatment indicates ATM inhibition.[9]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Lartesertib

TargetAssay TypeIC50Reference
ATMEnzymatic Assay17.22 ± 3.39 nM[1]

Table 2: Recommended Concentration Range for In Vitro Cellular Assays

Cell TypeAssay TypeEffective Concentration RangeReference
Hematopoietic cellsCell Viability0.01 - 10 µM[4]
Murine colon cancer MC-38 cellsCell Viability (in combination with Tuvusertib)Not specified, but led to cell death[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Lartesertib. Include a vehicle control (DMSO) at the same final concentration as the highest Lartesertib concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for ATM Signaling Pathway

This protocol describes how to assess the inhibition of the ATM signaling pathway by this compound via Western blotting.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the chosen duration. To activate the ATM pathway, you can treat the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation) for a short period before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total p53, phospho-p53 (Ser15), total CHK2, and phospho-CHK2 (Thr68) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Lartesertib on ATM signaling.

Visualizations

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA_Double_Strand_Break DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Double_Strand_Break->ATM_inactive ATM_active ATM (active monomer) p-Ser1981 ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p-Thr68 p53 p53 ATM_active->p53 p-Ser15 BRCA1 BRCA1 ATM_active->BRCA1 H2AX H2AX ATM_active->H2AX γ-H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair Lartesertib This compound Lartesertib->ATM_active

Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.

experimental_workflow cluster_workflow In Vitro Assay Workflow for this compound start Start: Prepare this compound Stock Solution (in DMSO) dose_response 1. Single Agent Dose-Response (Determine IC50) start->dose_response combination_setup 2. Combination Study Setup (e.g., with ATR inhibitor) dose_response->combination_setup viability_assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) combination_setup->viability_assay western_blot 3b. Western Blot Analysis (p-ATM, p-p53, p-CHK2) combination_setup->western_blot data_analysis 4. Data Analysis (Synergy, Target Engagement) viability_assay->data_analysis western_blot->data_analysis end End: Optimized Concentration and Combination Strategy data_analysis->end

Caption: General experimental workflow for optimizing this compound concentration in in vitro assays.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of (Rac)-Lartesertib for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of this compound.

Problem Potential Cause Recommended Solution
Drug Precipitation During Formulation Poor solubility of this compound in aqueous solutions.This compound is practically insoluble in water.[1] It is crucial to use a solubilizing agent or a co-solvent system. For a stock solution, Dimethyl Sulfoxide (DMSO) is effective, with a solubility of up to 90 mg/mL.[1] For final formulations, consider the protocols outlined in the Experimental Protocols section, such as those utilizing PEG300, Tween-80, SBE-β-CD, or corn oil.[2] Gentle heating or sonication can also aid in dissolution, but the stability of the compound under these conditions should be monitored.[2]
Low or Variable Oral Bioavailability Inefficient absorption from the gastrointestinal tract due to poor solubility and/or efflux transporter activity.Employ formulation strategies designed to enhance the absorption of poorly soluble drugs.[3][4][5][6][7] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or the use of cyclodextrins like SBE-β-CD, can improve solubility and absorption.[3][5] The choice of formulation can significantly impact bioavailability; therefore, it is recommended to test multiple formulations to determine the most effective one for your specific study design.
Inconsistent Results Between Experiments Variability in formulation preparation or administration technique.Adhere strictly to a standardized and detailed protocol for formulation preparation. Ensure all components are accurately measured and mixed in the correct order. For oral gavage, ensure consistent volume and placement of the dosing cannula. For intraperitoneal injections, be cautious of precipitation upon contact with aqueous physiological fluids.
Toxicity or Adverse Events in Animal Models Vehicle-related toxicity or high local concentration of the drug at the injection site.The vehicle components, especially co-solvents like DMSO, can have inherent toxicities. It is crucial to include a vehicle-only control group in your experiments to differentiate between vehicle- and drug-related effects. If toxicity is observed, consider reducing the concentration of the co-solvent or exploring alternative, better-tolerated vehicle systems.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound (also known as M4076) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[1][8][9] Like many kinase inhibitors, it is a poorly water-soluble compound, which can lead to low and variable oral bioavailability, posing a challenge for achieving therapeutic concentrations in in vivo studies.[1][10]

2. What are the recommended starting formulations for in vivo studies with this compound?

Based on available data, the following three formulations are recommended as starting points for in vivo studies. These formulations have been shown to solubilize Lartesertib to at least 2.5 mg/mL.[2]

  • Co-solvent/Surfactant System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Cyclodextrin-based System: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Lipid-based System: 10% DMSO, 90% Corn Oil

The selection of the optimal formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.

3. How do I prepare the recommended formulations?

It is critical to add the solvents in the specified order to ensure proper dissolution. A general procedure is as follows:

  • Weigh the required amount of this compound.

  • Add the specified volume of DMSO to dissolve the compound completely.

  • Sequentially add the other vehicle components, ensuring the solution is thoroughly mixed after each addition.

Detailed step-by-step instructions for each formulation are provided in the Experimental Protocols section.

4. What are the advantages and disadvantages of each formulation type?

Formulation Type Advantages Disadvantages
Co-solvent/Surfactant Relatively simple to prepare. Can achieve good solubility.Potential for in vivo precipitation upon dilution. Co-solvents may have intrinsic toxicity.
Cyclodextrin-based Can significantly enhance aqueous solubility and bioavailability. Generally well-tolerated.May be more complex to prepare. Potential for drug displacement from the cyclodextrin complex.
Lipid-based Can improve lymphatic absorption and reduce first-pass metabolism. Suitable for lipophilic compounds.May not be suitable for all routes of administration (e.g., intravenous). Can influence physiological lipid levels.

5. Are there any known pharmacokinetic parameters for Lartesertib?

A first-in-human study of oral Lartesertib monotherapy provided the following pharmacokinetic data in patients with advanced solid tumors:[11]

Parameter Value
Time to Maximum Concentration (tmax) ~1 to 2 hours
Elimination Half-life (t1/2) ~5 to 7 hours

It is important to note that these values are from human clinical trials and may differ in preclinical animal models.

Experimental Protocols

Protocol 1: Co-solvent/Surfactant Formulation

This protocol describes the preparation of a solution using a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

  • The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administer the formulation immediately after preparation.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly until a clear solution is obtained.

  • The final concentration of the components will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Use the formulation promptly after preparation.

Protocol 3: Lipid-Based Formulation

This protocol uses corn oil as a lipid vehicle for this compound.

Materials:

  • This compound

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of corn oil. c. Vortex or mix vigorously to ensure a uniform suspension or solution.

  • The final concentration of the components will be 10% DMSO and 90% Corn Oil.

  • Administer immediately, ensuring the formulation is well-mixed before each administration.

Visualizations

ATM Signaling Pathway in DNA Damage Response

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex DNA_Damage->MRN_Complex recruits ATM_dimer Inactive ATM Dimer MRN_Complex->ATM_dimer recruits and activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates H2AX H2AX ATM_monomer->H2AX phosphorylates (γH2AX) BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair BRCA1->DNA_Repair Lartesertib This compound Lartesertib->ATM_monomer inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Solubility_Screening Solubility Screening (e.g., in different vehicles) Formulation_1 Formulation 1 (e.g., Co-solvent) Solubility_Screening->Formulation_1 Formulation_2 Formulation 2 (e.g., Cyclodextrin) Solubility_Screening->Formulation_2 Formulation_3 Formulation 3 (e.g., Lipid-based) Solubility_Screening->Formulation_3 Animal_Dosing Animal Dosing (e.g., Oral Gavage in Mice) Formulation_1->Animal_Dosing Formulation_2->Animal_Dosing Formulation_3->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of This compound Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Bioavailability_Comparison Compare Bioavailability of Formulations PK_Analysis->Bioavailability_Comparison Optimal_Formulation Select Optimal Formulation Bioavailability_Comparison->Optimal_Formulation

Caption: Workflow for formulation selection and in vivo bioavailability assessment.

References

Addressing variability in experimental results with (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for (Rac)-Lartesertib (M4076). This guide provides troubleshooting advice and detailed protocols to help researchers address potential variability in experimental results and ensure the reliable application of this potent ATM kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is cloudy or shows precipitation. How can I ensure proper solubilization?

A1: This is a common issue related to the compound's low aqueous solubility and the hygroscopic nature of DMSO. Incomplete solubilization is a major source of experimental variability.

Troubleshooting Steps:

  • Use High-Quality, Anhydrous DMSO: DMSO readily absorbs moisture from the air, which significantly reduces the solubility of Lartesertib.[1][2] Always use fresh, unopened, or properly stored anhydrous DMSO.

  • Correct Solvent Preparation: For in vitro experiments, prepare a concentrated stock solution in 100% high-quality DMSO. This stock can then be diluted into an aqueous buffer or cell culture medium immediately before use. Avoid storing diluted aqueous solutions.

  • Sonication/Warming: If precipitation occurs during the preparation of the stock solution, gentle warming (to no more than 37°C) and/or brief sonication can aid dissolution.[2]

  • Storage of Stock Solutions: Aliquot DMSO stock solutions into single-use volumes to prevent repeated freeze-thaw cycles and moisture absorption.[1]

Table 1: Solubility and Storage of this compound

ParameterSpecificationSource(s)
Solubility (In Vitro)
DMSO≥ 90 mg/mL (≥ 200 mM)[1][2][3]
Ethanol~24 mg/mL[1]
WaterInsoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent[1]
1 month at -20°C in solvent[1][2]

Experimental Workflow: Preparing Lartesertib Stock Solution

G cluster_prep Solution Preparation Workflow start Start: Weigh Lartesertib (Racemic Powder) dmso Add fresh, anhydrous DMSO to desired concentration (e.g., 10 mM) start->dmso vortex Vortex thoroughly dmso->vortex check Visually inspect for complete dissolution vortex->check sonicate Optional: Gentle warming (≤37°C) or sonication if precipitation occurs check->sonicate Precipitate Observed aliquot Aliquot into single-use tubes check->aliquot  Clear Solution sonicate->check store Store immediately at -80°C aliquot->store finish End: Ready for use store->finish

Caption: Workflow for preparing stable Lartesertib stock solutions.

Q2: I am observing high variability in my IC50 values between experiments. What are the potential causes?

A2: IC50 variability is a frequent challenge in pharmacology and can stem from multiple biological, technical, and analytical factors. This compound, as a DNA Damage Response (DDR) inhibitor, may show pronounced variability depending on the cellular context.

Potential Sources of Variability:

  • Assay Method: Different cytotoxicity or viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different cellular endpoints and can yield different IC50 values.[4]

  • Cellular Context: The genetic background of your cell line is critical.[5] Status of genes like p53, BRCA1/2, or other DDR pathway components can dramatically alter sensitivity to an ATM inhibitor.

  • Cell State: Cell density, passage number, and cell cycle phase at the time of treatment can significantly impact results. Actively proliferating cells may show higher sensitivity.

  • Drug Exposure Time: As an inhibitor of DNA repair, the effects of Lartesertib may be more pronounced with longer incubation times (e.g., 72-96 hours) or in combination with DNA damaging agents.[6]

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.[7] Normalizing data consistently and ensuring sufficient data points are crucial.

Table 2: Factors Influencing Experimental IC50 Values

FactorPotential Cause of VariabilityRecommendation
Biological Cell line heterogeneity, passage number, metabolic state.Use cell lines with consistent passage numbers; characterize the DDR pathway status of your model.
Technical Inaccurate serial dilutions, inconsistent incubation times, assay type.Calibrate pipettes; maintain consistent protocols; use an assay appropriate for your endpoint (e.g., apoptosis vs. proliferation).
Compound Poor solubility, degradation of stock solution.Follow the solubility and storage protocols outlined in Q1. Prepare fresh dilutions for each experiment.
Analytical Curve-fitting model, data normalization method.Use a consistent, non-linear regression model. Normalize to an appropriate vehicle control (e.g., 0.1% DMSO).

Troubleshooting Workflow: Investigating IC50 Variability

G cluster_ic50 Troubleshooting IC50 Variability start Problem: Inconsistent IC50 Values check_compound Step 1: Verify Compound Integrity - Prepare fresh stock solution? - Check solubility? start->check_compound check_protocol Step 2: Review Experimental Protocol - Consistent cell density? - Same incubation time? - Calibrated equipment? check_compound->check_protocol check_bio Step 3: Assess Biological Factors - Cell passage number consistent? - Mycoplasma contamination test? check_protocol->check_bio check_analysis Step 4: Standardize Data Analysis - Consistent normalization? - Same curve-fit model? check_bio->check_analysis confirm Step 5: Confirm Target Engagement (See Protocol 3) check_analysis->confirm resolved Result: Consistent IC50 confirm->resolved

Caption: A stepwise guide to diagnosing sources of IC50 variability.

Q3: What is the mechanism of action for this compound and which signaling pathway does it inhibit?

A3: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[8][9] ATM is a master regulator of the DNA Damage Response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs).[10] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[6] This can induce apoptosis in cancer cells and sensitize them to DNA-damaging agents like radiation or certain chemotherapies.[1][8]

ATM Signaling Pathway and Lartesertib Inhibition

G cluster_pathway ATM-Mediated DNA Damage Response cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates P53 p53 ATM->P53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates Lartesertib This compound Lartesertib->ATM inhibits Arrest Cell Cycle Arrest CHK2->Arrest P53->Arrest Apoptosis Apoptosis P53->Apoptosis Repair DNA Repair BRCA1->Repair

Caption: Lartesertib inhibits ATM kinase, blocking downstream signaling.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (MW: 448.45 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, single-use polypropylene tubes

  • Calibrated pipettes and sterile tips

  • Appropriate cell culture medium or assay buffer

Procedure for 10 mM Stock Solution:

  • Aseptically weigh 4.48 mg of this compound powder.

  • Add 1 mL of anhydrous, sterile DMSO to the powder.

  • Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.

  • If needed, sonicate briefly in a water bath to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.

  • Store the aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Procedure for Working Solutions:

  • Thaw a single-use aliquot of the 10 mM stock solution immediately before use.

  • Perform serial dilutions in 100% DMSO to create intermediate stocks if necessary.

  • For the final working concentration, dilute the DMSO stock directly into pre-warmed cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.5% to avoid solvent toxicity.

Protocol 2: General Cell Viability Assay (e.g., using CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and resume proliferation (typically overnight).

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from your DMSO stock. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound or vehicle solutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background (no cells) to 0%. Plot the normalized viability against the log of the drug concentration and fit a four-parameter non-linear regression curve to determine the IC50.

Protocol 3: Western Blot to Confirm ATM Inhibition

Objective: To confirm target engagement by measuring the phosphorylation of a downstream ATM substrate, such as Phospho-p53 (Ser15) or Phospho-CHK2 (Thr68), in response to DNA damage.

Procedure:

  • Cell Culture and Treatment: Seed cells to be 60-70% confluent on the day of the experiment.

  • Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Induce DNA Damage: Induce DNA double-strand breaks by treating cells with an agent like Etoposide (e.g., 10 µM for 1 hour) or by exposing them to ionizing radiation (IR, e.g., 5-10 Gy). Include a non-damaged control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against a phosphorylated ATM target (e.g., anti-Phospho-p53 Ser15) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading and to assess changes in phosphorylation relative to total protein.

Expected Outcome: In cells treated with a DNA damaging agent, a strong signal for the phosphorylated target should be visible. Pre-treatment with this compound should significantly reduce or abrogate this phosphorylation signal, confirming ATM inhibition.

References

Cell line-specific responses to (Rac)-Lartesertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (Rac)-Lartesertib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, responsible for detecting and initiating the repair of DNA double-strand breaks (DSBs).[3] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints. This disruption of DNA repair processes can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis (programmed cell death) and sensitizing them to other DNA-damaging agents like chemotherapy and radiotherapy.[1][4][5] The designation "(Rac)-" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). It is important to note that Lartesertib (M4076) has been described as a stable single atropisomer, suggesting that one enantiomer is the active form.[6]

Q2: In which cancer cell lines has Lartesertib shown activity?

A2: Preclinical studies have demonstrated that Lartesertib enhances the sensitivity of a diverse range of cancer cell lines to radiotherapy, including those from head and neck, colon, lung, gastric, breast, and melanoma cancers.[7] It has also been shown to inhibit the growth of various hematopoietic cell lines.[7] Furthermore, Lartesertib has shown significant antitumor responses in combination with radiation in a human squamous cell carcinoma of the head and neck FaDu xenograft model.[7] In combination with an ATR inhibitor, it resulted in complete tumor growth inhibition in a MiaPaCa2 pancreatic cancer model.[7]

Q3: What does the designation "(Rac)-" in this compound signify for my experiments?

A3: The "(Rac)-" prefix indicates that the compound is a racemate, a mixture containing equal amounts of both of its enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological activities in a biological system due to the chiral nature of their binding targets (e.g., enzymes, receptors). One enantiomer may be significantly more active or have a different off-target profile than the other. For experimental consistency, it is crucial to be aware of whether you are using a racemic mixture or a single enantiomer. Lartesertib (M4076) has been specifically described as a stable single atropisomer, which implies that the commercially available research compound may be enantiomerically pure.[6] Researchers should confirm the stereochemistry of their Lartesertib source to ensure reproducibility.

Q4: What are the known resistance mechanisms to ATM inhibitors like Lartesertib?

A4: While specific acquired resistance mechanisms to Lartesertib are still being fully elucidated, general mechanisms of resistance to targeted therapies can apply. These can include:

  • Target Alterations: Mutations in the ATM gene that prevent Lartesertib from binding effectively.

  • Activation of Compensatory Pathways: Cancer cells may upregulate parallel DNA repair pathways, such as those involving ATR (Ataxia Telangiectasia and Rad3-related protein) or DNA-PK (DNA-dependent protein kinase), to bypass the ATM inhibition.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of Lartesertib.[8]

  • Metabolic Reprogramming: Cancer cells may adapt their metabolism to survive the stress induced by ATM inhibition.[9]

  • Upregulation of Pro-Survival Signaling: Activation of pathways that promote cell survival and inhibit apoptosis can counteract the effects of Lartesertib.

One study in leukemia models suggested that an acquired resistance mechanism to ATM inhibition involves the upregulation of the GCN5-ATM axis, which hyperactivates ATM-mediated DNA repair.[10]

Data Presentation

Lartesertib (M4076) In Vitro Activity
Cell Line TypeAssay TypeEndpointIC50 / Concentration RangeReference
Hematopoietic Cell LinesGrowth Inhibition3-7 days0.01-10 µM[7]
Head and Neck, Colon, Lung, Gastric, Breast, MelanomaRadiosensitizationClonogenic SurvivalDose-dependent enhancement[7]
Pancreatic Cancer (MiaPaCa2)Combination with ATR inhibitorTumor Growth InhibitionNot specified[7]

Note: This table summarizes currently available public data. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 in their cell lines of interest.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of Lartesertib
Potential Cause Troubleshooting Steps
Compound Instability/Degradation - Prepare fresh stock solutions of Lartesertib in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles). - Confirm the purity and integrity of the compound if possible.
Suboptimal Drug Concentration - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. IC50 values can vary significantly between cell lines. - Ensure accurate pipetting and serial dilutions.
Cell Line Insensitivity - Verify the ATM expression and functional status in your cell line via Western blot. Cells with low or mutant ATM may not respond to Lartesertib as a single agent. - Consider using Lartesertib in combination with a DNA-damaging agent (e.g., radiation, chemotherapy) to enhance its effect.
High Cell Seeding Density - High cell density can lead to contact inhibition and reduced proliferation, masking the effects of the drug. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Assay Timing - The effects of Lartesertib may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Uneven Cell Seeding - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Mix the cell suspension thoroughly before and during plating. - Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media/PBS.
Inconsistent Drug Distribution - Mix the plate gently after adding the drug to ensure even distribution in the wells. - Use a multichannel pipette for adding reagents to minimize variability.
Solvent Effects - Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells.
Mycoplasma Contamination - Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and increase variability.
Issue 3: Unexpected Cytotoxicity in Control Cells
Potential Cause Troubleshooting Steps
Solvent Toxicity - Determine the maximum tolerated concentration of your solvent (e.g., DMSO) for your specific cell line in a preliminary experiment. Keep the final solvent concentration below this level and consistent across all treatments.
Contaminated Media or Reagents - Use fresh, sterile media and reagents. - Filter-sterilize any solutions that may have become contaminated.
Poor Cell Health - Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. - Avoid using cells that are at a high passage number.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after Lartesertib treatment using an MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest Lartesertib concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot for ATM Signaling Pathway

This protocol provides a general method for analyzing the phosphorylation status of ATM and its downstream targets.

  • Cell Lysis:

    • Treat cells with Lartesertib and/or a DNA-damaging agent for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Resolve 20-30 µg of protein per sample on a 6% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-Chk2 (Thr68)

      • Total Chk2

      • γH2AX (Phospho-H2AX Ser139)

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing cell cycle distribution following Lartesertib treatment.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Lartesertib for the desired duration.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Fixation:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

ATM_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DSB DNA DSB ATM ATM (inactive dimer) DSB->ATM activates ATM_active ATM (active monomer) p-ATM (S1981) ATM->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γH2AX) Lartesertib This compound Lartesertib->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair H2AX->DNARepair

Caption: ATM signaling pathway and the inhibitory action of Lartesertib.

Experimental_Workflow cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Start Start: Healthy Cell Culture Seed Seed Cells in Microplate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Viability Cell Viability Assay (e.g., MTT) Incubate2->Viability Western Western Blot (p-ATM, p-Chk2, γH2AX) Incubate2->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate2->CellCycle Data Data Analysis & Interpretation Viability->Data Western->Data CellCycle->Data

Caption: General experimental workflow for studying Lartesertib effects.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: (Rac)-Lartesertib Animal Model Toxicity Minimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical toxicology data for (Rac)-Lartesertib ((Rac)-M4076) in animal models is limited. This guide is compiled from available human clinical trial data and general knowledge of Ataxia Telangiectasia Mutated (ATM) inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of Lartesertib from clinical trials?

A1: In a first-in-human Phase I clinical trial, the most common dose-limiting toxicities observed were maculopapular rash and anemia.[1][2] Other reported treatment-related adverse events of Grade ≥3 included hypersensitivity reactions.[1][2]

Q2: What is the maximum tolerated dose (MTD) of Lartesertib?

A2: In the Phase I clinical trial in patients with advanced solid tumors, the MTD was established at 300 mg once daily.[1][2] The MTD in specific animal models will need to be determined empirically.

Q3: Are there any known strategies to mitigate Lartesertib-induced toxicity?

A3: While specific mitigation strategies for Lartesertib in animal models are not detailed in the available literature, general approaches for managing toxicities of kinase inhibitors can be considered. For skin rashes, supportive care with topical corticosteroids may be beneficial. For anemia, monitoring complete blood counts and, if necessary, providing supportive care such as blood transfusions or erythropoiesis-stimulating agents could be considered, though the latter should be used with caution in cancer models. Dose reduction or alteration of the dosing schedule (e.g., intermittent dosing) may also be effective in managing toxicities.[3]

Q4: What is the mechanism of action of Lartesertib and how might it relate to toxicity?

A4: Lartesertib is a potent and selective inhibitor of the ATM kinase.[4][5][6] ATM is a critical protein in the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks. By inhibiting ATM, Lartesertib prevents cancer cells from repairing their DNA, leading to cell death.[5] On-target toxicities may arise from the inhibition of ATM in healthy, proliferating cells, which can lead to hematopoietic toxicity (anemia) and potentially other adverse effects.

Troubleshooting Guide for Animal Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality - Drug overdose- Severe, unmonitored toxicity (e.g., severe anemia, hypersensitivity reaction)- Off-target effects- Review dosing calculations and administration technique.- Conduct a dose-range finding study to establish the MTD in your specific animal model and strain.- Implement more frequent monitoring of animal health (daily body weight, clinical signs).- Perform interim blood collections for complete blood counts.- At necropsy, collect tissues for histopathological analysis to identify target organs of toxicity.
Significant weight loss (>15-20%) - General malaise- Gastrointestinal toxicity- Dehydration- Monitor food and water intake.- Provide supportive care, such as supplemental nutrition and hydration (e.g., subcutaneous fluids).- Consider dose reduction or a temporary drug holiday.- Evaluate for signs of gastrointestinal distress (e.g., diarrhea, hunched posture).
Skin lesions or rash - On-target effect (as seen in humans)- Hypersensitivity reaction- Document the onset, progression, and characteristics of the skin lesions.- Consider topical supportive care (consult with a veterinarian).- If severe, consider dose reduction or discontinuation.- Biopsy the affected skin for histopathological examination.
Pale mucous membranes, lethargy, labored breathing - Anemia (as seen in humans)- Monitor complete blood counts (hematocrit, hemoglobin, red blood cell count).- At the study endpoint, collect blood for a comprehensive hematology panel.- Consider dose reduction or modification of the dosing schedule.- In severe cases, euthanasia may be necessary according to institutional guidelines.
Inconsistent or unexpected experimental results - Variability in drug formulation or administration- Animal health issues unrelated to the drug- Off-target drug effects- Ensure consistent drug formulation and administration techniques across all animals.- Closely monitor animal health to identify any intercurrent illnesses.- If off-target effects are suspected, consider including additional control groups or using a different ATM inhibitor for comparison, if available.

Data on Lartesertib Toxicity (from Human Phase I Study)

Toxicity Type Details Reference
Dose-Limiting Toxicities Maculopapular rash, Anemia[1][2]
Maximum Tolerated Dose (MTD) 300 mg once daily[1][2]
Common Grade ≥3 Treatment-Emergent Adverse Events Anemia, Hypersensitivity[1][2]

Experimental Protocols

As specific preclinical toxicology protocols for this compound are not publicly available, a general workflow for assessing the toxicity of a novel compound in animal models is provided below.

General Workflow for In Vivo Toxicity Assessment

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Repeated Dose Toxicity Study cluster_2 Phase 3: Terminal Procedures and Analysis dose_finding Administer escalating single doses to small groups of animals mtd_determination Determine Maximum Tolerated Dose (MTD) and identify acute toxicities dose_finding->mtd_determination Observe for 24-72h repeat_dosing Administer selected doses (e.g., MTD, 0.5x MTD) daily for a set period (e.g., 14 or 28 days) mtd_determination->repeat_dosing Select doses based on MTD monitoring Daily clinical observations (body weight, food/water intake, clinical signs) repeat_dosing->monitoring interim_analysis Interim blood collection for hematology and clinical chemistry monitoring->interim_analysis terminal_collection Terminal blood collection for comprehensive analysis interim_analysis->terminal_collection necropsy Gross necropsy and organ weight measurement terminal_collection->necropsy histopathology Histopathological examination of major organs necropsy->histopathology

Caption: A generalized workflow for assessing in vivo toxicity of a compound in animal models.

Signaling Pathways and Logical Relationships

ATM Signaling Pathway

ATM_Pathway cluster_downstream Downstream Effectors DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DSB->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX γH2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits

Caption: The ATM signaling pathway and the inhibitory action of this compound.

Troubleshooting Logic for Adverse Events

Troubleshooting_Logic cluster_assessment Initial Assessment cluster_actions Potential Actions cluster_analysis Further Analysis start Adverse Event Observed in Animal Model assess_severity Assess Severity (Mild, Moderate, Severe) start->assess_severity is_dose_related Is it Dose-Related? assess_severity->is_dose_related supportive_care Provide Supportive Care assess_severity->supportive_care Mild/Moderate monitor_closely Increase Monitoring Frequency assess_severity->monitor_closely Mild/Moderate discontinue Discontinue Dosing assess_severity->discontinue Severe is_dose_related->supportive_care No reduce_dose Reduce Dose is_dose_related->reduce_dose Yes change_schedule Change Dosing Schedule is_dose_related->change_schedule Yes consult_vet Consult with Veterinarian supportive_care->consult_vet reduce_dose->monitor_closely change_schedule->monitor_closely collect_samples Collect Blood/Tissue Samples discontinue->collect_samples histopathology Perform Histopathology collect_samples->histopathology

Caption: A logical workflow for troubleshooting adverse events in animal studies.

References

How to handle unexpected results with (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for handling (Rac)-Lartesertib, a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. The racemic designation, (Rac)-, indicates a mixture of enantiomers. Lartesertib, also known as M4076, is a crucial tool for investigating the DNA Damage Response (DDR) pathway. Its primary mechanism of action is the inhibition of ATM kinase activity, which prevents the activation of downstream signaling pathways involved in DNA repair, cell cycle checkpoint control, and apoptosis.[1][2][3][4][5] This guide offers troubleshooting advice for unexpected experimental results, detailed protocols for key assays, and frequently asked questions to support your research.

Quick Facts: Lartesertib (M4076)

PropertyValueSource
Target ATM Kinase[3]
IC50 0.2 nM[6]
Molecular Formula C23H21FN6O3[7]
Molecular Weight 448.45 g/mol [7]
Solubility (in vitro) DMSO: 90 mg/mL (200.69 mM) Ethanol: 24 mg/mL (53.51 mM) Water: Insoluble[3][7]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[8]

Signaling Pathway Diagram

The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by Lartesertib.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX γH2AX ATM_active->H2AX BRCA1 BRCA1 ATM_active->BRCA1 Lartesertib This compound Lartesertib->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair H2AX->DNARepair BRCA1->DNARepair

Caption: ATM Signaling Pathway and Lartesertib Inhibition. (Max Width: 760px)

Troubleshooting Unexpected Results

Unexpected experimental outcomes are common in research. This section provides guidance on interpreting and troubleshooting such results when working with Lartesertib.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (Lartesertib, antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times, etc.) Start->Check_Protocol Check_Controls Analyze Controls (positive, negative, vehicle) Start->Check_Controls Hypothesize Formulate Hypotheses (off-target effects, resistance, artifact) Check_Reagents->Hypothesize Check_Protocol->Hypothesize Check_Controls->Hypothesize Redesign Redesign Experiment (e.g., titration, time-course, orthogonal assay) Hypothesize->Redesign Interpret Interpret New Data Redesign->Interpret Conclusion Draw Conclusion Interpret->Conclusion

Caption: A logical workflow for troubleshooting unexpected results. (Max Width: 760px)
FAQs for Troubleshooting

Q1: In my Western blot, the phosphorylation of a known ATM substrate (e.g., p-CHK2) is not decreasing after Lartesertib treatment, or is even increasing. What could be the cause?

A1: This is a common and complex issue. Here are several possibilities:

  • Ineffective Inhibition:

    • Lartesertib Degradation: Ensure your stock solution is fresh and has been stored correctly (-80°C for long-term).[8] Repeated freeze-thaw cycles can degrade the compound.

    • Incorrect Concentration: Verify your calculations and dilutions. Perform a dose-response experiment to confirm the effective concentration in your cell line.

    • Cell Permeability Issues: While Lartesertib is orally bioavailable, extreme cell line characteristics could potentially limit uptake.

  • Biological Complexity:

    • Alternative Kinase Activity: Other kinases might be phosphorylating the substrate, especially as a compensatory mechanism when ATM is inhibited. The DNA damage response network is highly interconnected.

    • "Kinase-Dead" Scaffolding Effect: In some cases, an inhibitor can lock a kinase in a conformation that, while catalytically inactive, enhances its role as a scaffold, potentially leading to paradoxical signaling. While not specifically documented for Lartesertib, this is a known phenomenon for some kinase inhibitors.

    • Timing of Analysis: The dynamics of phosphorylation and dephosphorylation are rapid. You may be observing a transient "rebound" effect or looking at a time point where compensatory signaling has been activated. A time-course experiment is recommended.[9]

  • Technical Issues:

    • Antibody Specificity: Ensure your phospho-specific antibody is validated and not cross-reacting with other phosphorylated proteins.[10]

    • Loading Controls: Always probe for the total protein level of your target to ensure that changes in phosphorylation are not due to changes in total protein expression.[9]

Q2: My cell viability assay shows that Lartesertib is not reducing cell survival as expected, even in combination with a DNA damaging agent.

A2: Several factors could contribute to this observation:

  • Cell Line-Specific Resistance:

    • p53 Status: Cells with deficient p53 may be less susceptible to apoptosis following ATM inhibition and DNA damage.

    • Redundant DNA Repair Pathways: The cells may rely on other DNA repair pathways (e.g., ATR-dependent repair) that compensate for the loss of ATM function. Combining Lartesertib with an ATR inhibitor like Tuvusertib has been shown to be more effective in some contexts.[8][11]

    • Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) could be reducing the intracellular concentration of Lartesertib.

  • Experimental Parameters:

    • Assay Duration: The cytotoxic effects of inhibiting DNA repair may take longer to manifest. Extend the duration of the assay (e.g., from 24h to 72h or longer).

    • Assay Type: Ensure the chosen viability assay is appropriate. Assays measuring metabolic activity (like MTT) might yield different results than those measuring membrane integrity (like trypan blue exclusion) or apoptosis (like caspase activity).

    • Cell Seeding Density: High cell density can sometimes mask cytotoxic effects. Optimize the initial seeding density.

Q3: In my immunofluorescence experiment, I'm seeing high background or unexpected localization of my DNA damage response protein.

A3: Immunofluorescence is prone to artifacts. Here’s how to troubleshoot:

  • High Background:

    • Inadequate Blocking: Use an appropriate blocking buffer (e.g., BSA instead of milk for phospho-antibodies, as milk contains the phosphoprotein casein).[9]

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.

    • Insufficient Washing: Ensure thorough washing steps between antibody incubations.[12]

  • Unexpected Localization:

    • Fixation/Permeabilization Artifacts: The choice of fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100) agents can affect antigen accessibility and protein localization. Optimize these steps for your specific target.[12]

    • Lartesertib-Induced Relocalization: ATM inhibition can alter the cellular response to DNA damage, which might include changes in the localization of repair proteins. What you are observing could be a real biological effect. Compare with positive (DNA damage alone) and negative (vehicle control) controls carefully.

    • Cell Health: Ensure cells are healthy before fixation. Stressed or dying cells can exhibit aberrant protein localization.

Q4: I am concerned about potential off-target effects of Lartesertib.

A4: Lartesertib is reported to be a highly selective ATM inhibitor.[3][6] However, all small molecule inhibitors have the potential for off-target effects, especially at high concentrations.[13][14]

  • Mitigation Strategies:

    • Use the Lowest Effective Concentration: Determine the IC50 for ATM inhibition in your system and use concentrations in that range for your experiments.

    • Orthogonal Approaches: Confirm key findings using a different ATM inhibitor or a genetic approach like siRNA or CRISPR-mediated knockout of ATM to ensure the observed phenotype is on-target.

    • Phenotypic Comparison: Compare the phenotype induced by Lartesertib to that of known ATM-null cells. While kinase inhibition and protein loss are not always identical, significant overlap would support on-target activity.

Key Experimental Protocols

The following are detailed methodologies for common experiments involving Lartesertib.

Western Blot for ATM Pathway Inhibition

This protocol is designed to assess the phosphorylation status of ATM substrates, such as CHK2, as a readout of Lartesertib activity.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, U2OS) at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Pre-treat cells with a dose range of Lartesertib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.

    • Induce DNA double-strand breaks by treating with etoposide (e.g., 10 µM for 1 hour) or ionizing radiation (e.g., 5 Gy) and incubating for the desired time (e.g., 1-4 hours).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when probing for phosphoproteins.[9]

    • Incubate the membrane with primary antibodies (e.g., anti-p-CHK2, anti-total-CHK2, anti-ATM) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Cell Viability (Clonogenic Survival) Assay

This assay measures the long-term effect of Lartesertib on the ability of single cells to form colonies, a rigorous test of cytotoxicity.

  • Cell Seeding:

    • Harvest and count a single-cell suspension of your chosen cell line.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.

  • Treatment:

    • Allow cells to adhere for at least 4 hours.

    • Treat cells with Lartesertib, a DNA damaging agent (e.g., ionizing radiation), or a combination of both. Include a vehicle control.

    • Incubate the plates undisturbed in a cell culture incubator for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining and Quantification:

    • Aspirate the media and gently wash the plates with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (groups of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization of DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a marker of DSBs. Lartesertib is expected to prolong the presence of these foci by inhibiting their repair.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Pre-treat with Lartesertib or vehicle for 1-2 hours.

    • Induce DNA damage (e.g., with 2 Gy of ionizing radiation) and return cells to the incubator for a set time (e.g., 1, 4, and 24 hours) to monitor foci formation and resolution.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

    • Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Seal the coverslips with nail polish.

    • Image the slides using a fluorescence or confocal microscope.

    • Quantify the number of γH2AX foci per nucleus using imaging software.

This technical support center provides a foundational guide for working with this compound. As an experimental compound, it is crucial to carefully design and control your experiments. Always consult the latest literature for new findings and methodologies.

References

Refinement of (Rac)-Lartesertib treatment schedules for synergistic effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-Lartesertib Treatment Schedules

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the synergistic effects of Lartesertib in combination therapies.

Disclaimer: Initial research indicates that "this compound" is not a recognized single agent. This guide will focus on Lartesertib , an ATM kinase inhibitor, and separately address the Rac signaling pathway , as these appear to be the two components of the user's query.

Section 1: Lartesertib - Mechanism and Application

Frequently Asked Questions (FAQs)

Q1: What is Lartesertib and what is its mechanism of action? Lartesertib, also known as M4076, is an orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a primary regulator of the DNA damage response (DDR), particularly in detecting double-strand breaks (DSBs).[3] By inhibiting ATM's kinase activity, Lartesertib prevents the activation of downstream signaling pathways responsible for DNA repair and cell cycle checkpoints. This disruption can lead to the accumulation of DNA damage and induce apoptosis in tumor cells, especially when combined with other DNA-damaging agents or inhibitors of compensatory repair pathways.[2]

Q2: What is the primary signaling pathway targeted by Lartesertib? Lartesertib targets the ATM-mediated signaling pathway. Upon DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream substrates, including checkpoint kinase 2 (CHK2) and p53, to initiate cell cycle arrest and DNA repair through homologous recombination.[3] Lartesertib's inhibition of ATM blocks these critical downstream events.

Q3: In what context is Lartesertib being clinically evaluated? Lartesertib is being studied in Phase I clinical trials for patients with advanced solid tumors, both as a monotherapy and in combination with other drugs.[3][4][5] A key strategy is to combine Lartesertib with other DDR inhibitors, such as ATR inhibitors (e.g., Tuvusertib) or PARP inhibitors (e.g., Niraparib), to induce synthetic lethality in cancer cells.[1][3][6]

Q4: What is "synthetic lethality" and how does it apply to Lartesertib? Synthetic lethality occurs when the simultaneous disruption of two separate genes or pathways results in cell death, while the disruption of either one alone does not. In the context of Lartesertib, cancer cells with certain deficiencies in DNA repair (e.g., mutations in BRCA genes) are often more reliant on the ATM pathway. By inhibiting ATM with Lartesertib, and simultaneously blocking a compensatory repair pathway (e.g., ATR with Tuvusertib), researchers aim to create a synthetic lethal effect that selectively kills cancer cells while sparing normal cells.[3][6][7]

Lartesertib Signaling Pathway Diagram

Lartesertib_ATM_Pathway cluster_nucleus Cell Nucleus DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Lartesertib Lartesertib (ATM Inhibitor) Lartesertib->ATM inhibits Repair DNA Repair (Homologous Recombination) CHK2->Repair Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Lartesertib inhibits ATM kinase, blocking downstream DNA repair and cell cycle arrest.

Section 2: Combination Therapy - Troubleshooting & Protocols

Troubleshooting Guide for Synergy Experiments

Q1: Our Combination Index (CI) value is greater than 1. What does this mean and what could be wrong? A CI value greater than 1 indicates antagonism, meaning the combined effect of the drugs is less than what would be expected from their individual effects.[8]

  • Possible Cause 1: Negative Pathway Interaction. The two drugs may interfere with each other's mechanisms. For example, if one drug requires cell cycle progression to be effective (like an antimetabolite), and the other (like Lartesertib) induces strong cell cycle arrest, the combination could be antagonistic.

  • Possible Cause 2: Incorrect Dosing. The concentrations used may be on the wrong part of the dose-response curve. Synergy can be highly dose-dependent. Ensure you have accurate IC50 values for each drug alone before designing the combination experiment.[9]

  • Possible Cause 3: Experimental Error. Check for errors in drug dilutions, cell plating densities, or assay readout. Re-run the monotherapy dose-response curves to confirm the potency of each drug stock.

Q2: We are seeing high variability in our synergy assay results. How can we improve consistency?

  • Solution 1: Standardize Cell Culture. Ensure cells are in the logarithmic growth phase and at a consistent passage number. High-passage cells can have altered signaling and drug sensitivity.

  • Solution 2: Automate Liquid Handling. If possible, use automated liquid handlers for drug dilutions and dispensing to minimize human error.[10]

  • Solution 3: Increase Replicates. Use at least triplicate wells for each data point and run the entire experiment on multiple separate occasions to ensure reproducibility.

  • Solution 4: Check Assay Window. Ensure your cell viability assay has a good dynamic range and that the signal-to-background ratio is high.

Q3: How do we confirm that Lartesertib is engaging its target in our combination study? Target engagement can be confirmed by observing the modulation of downstream biomarkers.

  • Method: Western Blotting. Treat cells with Lartesertib (alone and in combination) and probe for phosphorylated forms of ATM substrates, such as phospho-CHK2 (Thr68) or phospho-p53 (Ser15). A significant reduction in the phosphorylated form of these proteins after Lartesertib treatment indicates successful target inhibition. A first-in-human study of Lartesertib showed a reduction in γ-H2AX levels, another marker of DNA damage and ATM pathway activity.[3][4][5]

Experimental Protocols

Protocol 1: Assessing Drug Synergy via Combination Index (CI)

This protocol is based on the Chou-Talalay method, a widely accepted model for quantifying drug interactions.[8][9]

  • Determine Monotherapy Potency:

    • Plate cells at a predetermined density in 96-well plates.

    • Create a serial dilution series for Lartesertib and the combination drug, each tested alone. A typical range would span from 100x to 0.01x of the expected IC50.

    • After 72 hours (or a suitable duration for the cell line), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, resazurin).

    • Calculate the IC50 (concentration that inhibits 50% of growth) for each drug from the dose-response curves.

  • Design Combination Experiment:

    • Select a constant ratio of the two drugs based on their IC50s (e.g., a ratio of [Lartesertib IC50] : [Drug B IC50]). This is the "constant ratio" design.[9]

    • Create a serial dilution of this drug combination mix.

    • Plate cells and add the combination dilutions, as well as individual drug dilutions as controls.

  • Data Analysis:

    • Measure cell viability and calculate the "Fraction affected" (Fa) for each dose, where Fa = 1 - (viability of treated cells / viability of control cells).

    • Use software like CompuSyn or an R package (e.g., SynergyFinder) to calculate the Combination Index (CI).[10][11]

    • The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

      • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce x% effect.

      • (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.[11]

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Synergy Experiment Workflow

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Interpretation A Determine IC50 for Lartesertib Alone C Design Constant-Ratio Dilution Series A->C B Determine IC50 for Combination Drug Alone B->C D Treat Cells with Monotherapies & Combination C->D E Incubate (e.g., 72h) & Measure Viability D->E F Calculate Fraction Affected (Fa) for all treatments E->F G Input Data into CompuSyn or R F->G H Calculate Combination Index (CI) Values G->H I Interpret Results: Synergy, Additive, or Antagonism H->I

Caption: Workflow for a drug combination synergy experiment using the Combination Index method.

Section 3: Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Lartesertib (Monotherapy)
ParameterValue RangeDose RangeSource
Maximum Tolerated Dose (MTD) 300 mg once daily100-400 mg[3][4][5]
Time to Max Plasma Conc. (Tmax) 1 - 2 hours100-400 mg[3][4][5]
Elimination Half-life (t1/2) 5 - 7 hours100-400 mg[3][4][5]
Common Dose-Limiting Toxicity Maculopapular rash200-400 mg[3][4]
Table 2: Example Combination Index (CI) Values for DDR Inhibitors

This table provides examples of synergy observed with other DDR inhibitors to illustrate typical data presentation.

CombinationCell LineCI Value (Mean ± SD)InterpretationSource
ATRi (AZD6738) + Radium-223PC-3 (Prostate)0.16 ± 0.54Strong Synergy[12]
ATRi (AZD6738) + Radium-223DU145 (Prostate)0.20 ± 0.14Strong Synergy[12]
ATMi (AZD0156) + Radium-223PC-3 (Prostate)0.04 ± 0.32Very Strong Synergy[12]
PARPi (AZD2281) + Radium-223DU145 (Prostate)0.56 ± 0.13Synergy[12]

Section 4: The Rac Signaling Pathway

While distinct from Lartesertib's mechanism, the Rac signaling pathway is a relevant target in cancer therapy, particularly concerning cell motility and metastasis.

Q1: What is the role of the Rac signaling pathway in cancer? Rac1, a member of the Rho family of small GTPases, is a crucial regulator of the actin cytoskeleton.[13] Its activation is essential for processes like cell migration, invasion, and proliferation.[14] In cancer, hyperactivation of the Rac signaling pathway is often associated with increased metastatic potential and poor prognosis in various tumors, including hepatocellular carcinoma.[13][14]

Q2: How could one investigate synergistic effects with a Rac inhibitor? The same principles of synergy testing apply. A Rac inhibitor (e.g., NSC23766) could be combined with other agents, such as chemotherapy or targeted therapies that affect different cellular processes. For example, combining a Rac inhibitor to block cell motility with a drug that induces apoptosis could provide a synergistic anti-cancer effect. The experimental workflow would be identical to the one described for Lartesertib, starting with IC50 determination and followed by a combination index analysis.

Rac Signaling Pathway Diagram

Rac_Signaling_Pathway cluster_membrane Cell Membrane & Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GEFs GEFs PI3K->GEFs activates Rac_GDP Rac-GDP (Inactive) Rac_GTP Rac-GTP (Active) GAPs GAPs Rac_GTP->GAPs promotes GTP hydrolysis PAK PAK Rac_GTP->PAK activates GEFs->Rac_GDP promotes GDP/GTP exchange Cytoskeleton Actin Cytoskeleton Rearrangement PAK->Cytoskeleton Motility Cell Motility & Invasion Cytoskeleton->Motility

Caption: Simplified Rac signaling pathway leading to cell motility and invasion.

References

Validation & Comparative

A Comparative Efficacy Analysis of (Rac)-Lartesertib and Other ATM Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the potency, selectivity, and cellular activity of leading Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, with a focus on (Rac)-Lartesertib (M4076).

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in repairing DNA double-strand breaks (DSBs). Its inhibition is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1] this compound, also known as M4076, is a potent and selective, orally administered ATM inhibitor currently under clinical investigation for the treatment of advanced solid tumors.[1][2] This guide provides a comparative analysis of the efficacy of Lartesertib against other well-characterized ATM inhibitors, including KU-55933, KU-60019, and AZD0156, supported by experimental data and detailed methodologies.

Comparative Efficacy: Potency and Selectivity

The efficacy of an ATM inhibitor is determined by its potency in inhibiting the kinase and its selectivity against other related kinases, which minimizes off-target effects. Lartesertib (M4076) demonstrates exceptional cellular potency, significantly surpassing earlier generation inhibitors like KU-55933.

InhibitorAssay TypeTarget ReadoutIC50 (nM)Source
This compound (M4076) Cell-Based (HCT116)p-CHK2 (Thr68) Inhibition10 ± 2ResearchGate
AZD0156 Cell-Based (HT29)p-ATM (Ser1981) Inhibition0.58[3]
KU-60019 EnzymaticATM Kinase Activity6.3AbMole BioScience
KU-55933 Cell-Based (HCT116)p-CHK2 (Thr68) Inhibition1100 ± 260ResearchGate

Table 1: Comparative Potency of ATM Inhibitors. IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.

Selectivity is critical for minimizing toxicity. Lartesertib exhibits remarkable selectivity for ATM over other kinases in the PI3K-related kinase (PIKK) family, such as ATR and mTOR.[1] AZD0156 also shows high selectivity, being over 1,000-fold more selective for ATM than for ATR, mTOR, and PI3Kα.[3]

InhibitorOff-Target KinaseSelectivity (IC50 in nM)Fold Selectivity (vs. ATM IC50)Source
This compound (M4076) ATR10,000 ± 320~1,000xResearchGate
mTOR> 30,000>3,000xResearchGate
AZD0156 ATR, mTOR, PI3Kα> 580>1,000x[3]
KU-55933 PI3Kα/β/δ~2,000~1.8x (vs. enzymatic IC50)ResearchGate
PI3Kγ14,000~12.7x (vs. enzymatic IC50)ResearchGate

Table 2: Kinase Selectivity Profile of ATM Inhibitors. Fold selectivity is calculated against the respective ATM IC50 values to demonstrate specificity.

ATM Signaling and Inhibition Mechanism

ATM is activated by DNA double-strand breaks, initiating a signaling cascade that promotes cell cycle arrest and DNA repair. Inhibitors like Lartesertib are ATP-competitive, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets, such as CHK2 and p53.[4] This abrogation of the DNA damage response can lead to the accumulation of lethal DNA damage in cancer cells, particularly when combined with radiation or chemotherapy.

ATM_Signaling_Pathway cluster_input DNA Damage cluster_kinase Kinase Activation cluster_output Downstream Effects cluster_inhibitor Inhibition DSB Double-Strand Break ATM ATM Dimer (Inactive) DSB->ATM ATM_active ATM Monomer (Active) ATM->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Arrest Cell Cycle Arrest CHK2->Arrest Repair DNA Repair p53->Repair p53->Arrest Lartesertib Lartesertib (M4076) & Other ATM Inhibitors Lartesertib->ATM_active Inhibits (ATP-Competitive) Cell_Assay_Workflow start Start: Plate U2OS Cells pretreat 1. Pre-treat with ATM Inhibitor Dilutions start->pretreat damage 2. Induce DNA Damage (e.g., Ionizing Radiation) pretreat->damage lyse 3. Lyse Cells damage->lyse elisa 4. Perform p-p53(Ser15) ELISA lyse->elisa analyze 5. Analyze Data (Normalize & Plot) elisa->analyze end End: Determine IC50 analyze->end

References

(Rac)-Lartesertib versus KU-55933 in preclinical cancer models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (Rac)-Lartesertib and KU-55933 in Preclinical Cancer Models

This guide provides a detailed comparison of two prominent research-grade Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, this compound (also known as M4076) and KU-55933. Both compounds are instrumental in preclinical cancer research for their ability to sensitize tumor cells to DNA-damaging agents. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their potency, selectivity, and application in preclinical models, supported by experimental data and detailed protocols.

Introduction to ATM Inhibition

The ATM kinase is a master regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1] Upon activation, ATM phosphorylates a multitude of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1] In many cancers, the DDR pathway is dysregulated, and inhibiting key players like ATM can be a strategic approach to enhance the efficacy of therapies that induce DSBs, such as radiotherapy and certain chemotherapies.[1][2]

This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of ATM.[2][3] It has been investigated in clinical trials both as a monotherapy and in combination with other DDR inhibitors.[4][5] KU-55933 is another widely used, potent, and specific ATM inhibitor that has been extensively characterized in preclinical studies as a radio- and chemosensitizing agent.[6][7]

Mechanism of Action

Both Lartesertib and KU-55933 function by competitively binding to the ATP-binding pocket of the ATM kinase, preventing the phosphorylation of its downstream targets. This inhibition disrupts the signaling cascade that would normally lead to DNA repair and cell cycle checkpoint activation.[2][8] By abrogating the ATM-mediated response, these inhibitors prevent cancer cells from repairing lethal DNA damage induced by external agents, leading to mitotic catastrophe and apoptosis.[3][9]

cluster_0 DNA Double-Strand Break (DSB) cluster_1 ATM Kinase Activation cluster_2 Inhibition cluster_3 Downstream Signaling & Cellular Response DSB Ionizing Radiation / Chemotherapy ATM ATM (inactive) DSB->ATM activates ATM_active ATM (active) ATM->ATM_active auto-phosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX γ-H2AX ATM_active->H2AX phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits KU55933 KU-55933 KU55933->ATM_active inhibits Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Arrest Repair DNA Repair (HR) H2AX->Repair

Caption: ATM Signaling Pathway Inhibition.

Data Presentation: Potency and Selectivity

The following table summarizes the in vitro potency (IC50) and binding affinity (Ki) of Lartesertib and KU-55933 against ATM and other related kinases. Lower values indicate higher potency and affinity.

Target KinaseThis compoundKU-55933
ATM IC50: 0.2 nM [3]IC50: 12.9 nM [6][7] / Ki: 2.2 nM [7]
DNA-PK-IC50: 2,500 nM[6]
PI3K-IC50: 16,600 nM[6]
mTOR-IC50: 9,300 nM[6]
ATRHighly Selective[3]IC50: >100,000 nM

Data for this compound against other kinases are described qualitatively as highly selective.[3]

Preclinical Performance

In Vitro Studies

Both inhibitors have demonstrated significant efficacy in vitro across a range of human cancer cell lines.

  • This compound: Has been shown to suppress clonogenic cancer cell growth and potently enhance the antitumor activity of ionizing radiation.[1][3] When combined with an ATR inhibitor, it can induce synthetic lethality and promote tumor cell death.[5][10]

  • KU-55933: Sensitizes various cancer cells, including glioblastoma and colorectal cancer lines, to ionizing radiation and topoisomerase poisons like etoposide and doxorubicin.[11][12] It can inhibit cancer cell proliferation by inducing G1 or G2/M cell cycle arrest and, in some contexts, triggers apoptosis by blocking Akt phosphorylation.[9][13]

In Vivo Studies

In animal models, both compounds have shown the ability to enhance the efficacy of standard cancer therapies.

  • This compound: Oral administration in mice bearing human tumor xenografts, combined with radiotherapy, led to complete tumor regressions.[1] Its combination with an ATR inhibitor also resulted in complete tumor growth inhibition in pancreatic cancer models.[5]

  • KU-55933: While KU-55933 itself has limitations in vivo, a more soluble analog, KU-59403, was developed to demonstrate efficacy.[11] This analog showed marked potentiation of chemotherapy in human tumor xenograft models.[11] KU-55933 has been shown to increase the responsiveness of inherently sensitive glioblastoma cells to temozolomide (TMZ).[12]

Experimental Protocols

Below are representative protocols for key experiments used to evaluate ATM inhibitors.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the kinase activity of purified ATM enzyme.

  • Enzyme Preparation: Purified recombinant ATM is obtained.

  • Substrate: A specific peptide substrate for ATM (e.g., a p53-derived peptide) is used.

  • Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled ³²P-ATP or using a fluorescence-based method) to a mixture containing the ATM enzyme, substrate, and varying concentrations of the inhibitor (Lartesertib or KU-55933).

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves separating the phosphorylated peptide and measuring radioactivity. For fluorescence assays, a specific antibody detects the phosphorylated substrate.

  • Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the cytotoxic and cytostatic effects of a treatment.

A 1. Seed Cells (e.g., 200-1000 cells/well) B 2. Adherence (24 hours) A->B C 3. Treatment - Inhibitor (Lartesertib/KU-55933) - IR or Chemo B->C D 4. Incubation (10-14 days) C->D E 5. Staining (Crystal Violet) D->E F 6. Colony Counting (>50 cells/colony) E->F

Caption: Clonogenic Survival Assay Workflow.
  • Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with the ATM inhibitor (e.g., 1 µM KU-59403 or an equivalent dose of Lartesertib) for a set period (e.g., 2-16 hours) before, during, or after exposure to a cytotoxic agent (e.g., ionizing radiation at 2, 4, 6 Gy).[11]

  • Incubation: The treatment medium is removed, replaced with fresh medium, and plates are incubated for 10-14 days to allow colony formation.

  • Fixing and Staining: Colonies are fixed with methanol and stained with crystal violet.

  • Quantification: Colonies containing >50 cells are counted. The surviving fraction for each treatment is calculated relative to the untreated control.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of ATM downstream targets.

  • Cell Lysis: Cells are treated as required (e.g., with an inhibitor and/or DNA damaging agent) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to a phosphorylated target (e.g., anti-phospho-p53 Ser15, anti-phospho-CHK2 Thr68). A separate blot is run for the total protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP), and the signal is detected using a chemiluminescent substrate.[12]

Summary and Conclusion

Both this compound and KU-55933 are highly effective ATM inhibitors that serve as valuable tools in preclinical cancer research.

  • This compound stands out for its sub-nanomolar potency and high selectivity.[3] Its oral bioavailability and progression into clinical trials underscore its potential for translational research.[2][5]

  • KU-55933 is a foundational research tool with a well-characterized profile.[6] While its own pharmacokinetic properties may be less optimal for in vivo work, its extensive use in vitro and the development of improved analogs have firmly established the therapeutic concept of ATM inhibition.[11]

The choice between these inhibitors may depend on the specific experimental context. Lartesertib's superior potency and clinical relevance make it an attractive option for studies aiming for translational impact. KU-55933 remains an excellent, cost-effective choice for in vitro mechanism-of-action studies and proof-of-concept experiments. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their preclinical cancer models.

References

Validation of (Rac)-Lartesertib's selectivity for ATM over other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of (Rac)-Lartesertib (also known as M4076) for the Ataxia-Telangiectasia Mutated (ATM) kinase over other kinases. The information is supported by available experimental data and is intended to offer an objective assessment for researchers in drug discovery and development.

Executive Summary

This compound is a potent and highly selective inhibitor of ATM kinase with sub-nanomolar potency.[1][2] Available data indicates a remarkable selectivity for ATM over other closely related kinases in the PI3K-like kinase (PIKK) family, such as DNA-PK and ATR. This high selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes off-target effects and allows for a more precise interrogation of the ATM signaling pathway. This guide will compare the selectivity profile of Lartesertib with other well-characterized ATM inhibitors, AZD0156 and KU-60019.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount for its utility in both basic research and clinical applications. The following table summarizes the inhibitory potency (IC50) of this compound and other ATM inhibitors against ATM and other kinases. A lower IC50 value indicates higher potency.

CompoundATM IC50DNA-PK IC50ATR IC50mTOR IC50PI3Kα IC50Selectivity over DNA-PKSelectivity over ATRSelectivity over mTOR/PI3Kα
This compound 0.2 nM600 nMNot AvailableNot AvailableNot Available3000-foldNot AvailableNot Available
AZD0156 0.58 nMNot Available>580 nM>580 nM>580 nMNot Available>1000-fold>1000-fold
KU-60019 6.3 nM1700 nM>10000 nMNot AvailableNot Available~270-fold~1600-foldNot Available

Note: IC50 values are compiled from various sources and experimental conditions may differ.

One study has reported that Lartesertib showed no inhibition of 583 other kinases when tested at a concentration of 100 nM, underscoring its high selectivity.[3]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol for a biochemical kinase assay to determine the IC50 value of an inhibitor.

In Vitro Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human ATM kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)

  • Substrate (e.g., a peptide or protein substrate for ATM, such as p53 or CHK2)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody and detection substrate for ELISA-based methods)

  • Microplates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer. Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase buffer.

  • Reaction Setup: Add the diluted inhibitor solutions to the wells of a microplate.

  • Initiation of Kinase Reaction: Add the kinase master mix to each well. Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Detection of Phosphorylation:

    • Radiometric Assay: If using [γ-³²P]ATP, wash the filter membranes to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.

    • Non-Radiometric Assays (e.g., TR-FRET, ELISA): These methods typically involve an antibody that specifically recognizes the phosphorylated substrate. The signal is generated by a secondary antibody conjugated to a reporter enzyme or a fluorescent probe.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Context and Experimental Design

To better understand the role of ATM and the experimental approaches to assess its inhibition, the following diagrams are provided.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM_inactive Inactive ATM (dimer) DNA_DSB->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Lartesertib This compound Lartesertib->ATM_active inhibits

Caption: ATM Signaling Pathway in Response to DNA Damage.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of This compound Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Master_Mix Prepare Kinase/ Substrate Master Mix Add_Master_Mix Add Master Mix Master_Mix->Add_Master_Mix Start_Reaction Initiate with ATP Add_Master_Mix->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Phosphorylation Stop_Reaction->Measure_Signal Data_Analysis Calculate IC50 Measure_Signal->Data_Analysis

Caption: Experimental Workflow for Kinase Inhibition Assay.

Selectivity_Logic Data IC50 Data ATM_IC50 Lartesertib IC50 for ATM (e.g., 0.2 nM) Data->ATM_IC50 OtherKinase_IC50 Lartesertib IC50 for Other Kinase (e.g., DNA-PK: 600 nM) Data->OtherKinase_IC50 Comparison Comparison ATM_IC50->Comparison OtherKinase_IC50->Comparison Conclusion Conclusion: High Selectivity for ATM Comparison->Conclusion Ratio > 1 (e.g., 3000-fold)

Caption: Logic for Determining Kinase Selectivity.

References

Comparative analysis of (Rac)-Lartesertib and Mps1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (Rac)-Lartesertib and Mps1 Inhibitors in Cancer Therapy

In the landscape of precision oncology, targeting cellular pathways that are critical for cancer cell survival and proliferation is a primary strategy. This guide provides a comparative analysis of two distinct classes of investigational anticancer agents: this compound, an Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, and inhibitors of Monopolar Spindle 1 (Mps1) kinase. While both classes of inhibitors interfere with critical cell cycle processes, they do so through fundamentally different mechanisms, offering unique therapeutic opportunities. This analysis will delve into their mechanisms of action, present comparative preclinical data, and outline the experimental methodologies used to evaluate these compounds.

Introduction to this compound and Mps1 Inhibitors

This compound , also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase ATM. ATM is a master regulator of the DNA damage response (DDR), a crucial signaling network that detects and repairs DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, Lartesertib prevents the activation of the DNA damage checkpoint, disrupts DNA repair mechanisms, and can induce apoptosis in cancer cells, particularly those with a high reliance on ATM signaling.[1] Furthermore, it has the potential to sensitize tumor cells to DNA-damaging agents like chemotherapy and radiotherapy.[1] The designation "(Rac)" indicates that it is a racemic mixture, containing equal amounts of two enantiomers, which may have different pharmacological properties.

Mps1 (TTK) is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 is essential for the recruitment of other SAC proteins to unattached kinetochores, thereby preventing premature entry into anaphase.[3] Overexpression of Mps1 is observed in various cancers and is associated with aneuploidy and tumor progression.[3] Mps1 inhibitors are a class of drugs that disrupt the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[3][5]

Mechanism of Action and Signaling Pathways

The therapeutic rationales for targeting ATM with this compound and Mps1 with its inhibitors are distinct, focusing on two different critical cellular processes: the DNA damage response and the spindle assembly checkpoint, respectively.

This compound and the ATM Signaling Pathway

This compound targets the ATM kinase, a key apical kinase in the DNA damage response pathway. Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by Lartesertib disrupts this entire cascade.

ATM_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 Lartesertib This compound Lartesertib->ATM_active Inhibition CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

ATM Signaling Pathway Inhibition by this compound
Mps1 Inhibitors and the Spindle Assembly Checkpoint

Mps1 inhibitors act during mitosis to disrupt the spindle assembly checkpoint. Mps1's kinase activity is essential for the recruitment of key SAC proteins to kinetochores that are not properly attached to the mitotic spindle. By inhibiting Mps1, these drugs prevent the formation of the Mitotic Checkpoint Complex (MCC), leading to premature anaphase entry, severe chromosomal segregation errors, and ultimately cell death.

Mps1_Signaling_Pathway cluster_1 Mitosis Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Unattached_Kinetochore->Mps1 Recruitment & Activation KNL1 KNL1 Mps1->KNL1 Phosphorylation Mps1_Inhibitors Mps1 Inhibitors Mps1_Inhibitors->Mps1 Inhibition Chromosome_Missegregation Chromosome Missegregation Mps1_Inhibitors->Chromosome_Missegregation Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 Recruitment Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembly APC_C APC/C MCC->APC_C Mitotic_Arrest Mitotic Arrest MCC->Mitotic_Arrest Anaphase Anaphase APC_C->Anaphase

Mps1 Signaling Pathway Inhibition

Comparative Performance Data

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of its target enzyme by 50%.

InhibitorTargetIC50 (in vitro)Reference(s)
This compound (M4076) ATMSub-nanomolar[6]
BAY 1161909 (Empesertib) Mps1< 1 nM[7][8]
BAY 1217389 Mps1< 10 nM (0.63 nM)[2][6][9]
CFI-402257 (Luvixasertib) Mps11.2 nM[1][10][11]
BOS-172722 Mps12 nM[12]

Experimental Protocols

The determination of an inhibitor's IC50 is a crucial step in its preclinical evaluation. A common method for this is an in vitro kinase assay.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of a kinase inhibitor.

  • Reagents and Materials:

    • Recombinant kinase (ATM or Mps1)

    • Kinase-specific substrate (e.g., a biotinylated peptide)

    • ATP (Adenosine triphosphate)

    • Test inhibitor (e.g., this compound or an Mps1 inhibitor) at various concentrations

    • Assay buffer

    • Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)

    • 96- or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add the recombinant kinase to the wells of the microplate.

    • Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagents to quantify the amount of phosphorylated substrate. This is often done using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Kinase Assay A 1. Prepare serial dilutions of inhibitor B 2. Add kinase to microplate wells A->B C 3. Add inhibitor and pre-incubate B->C D 4. Initiate reaction with ATP and substrate C->D E 5. Incubate for a defined time D->E F 6. Stop the reaction E->F G 7. Add detection reagents F->G H 8. Measure signal (e.g., fluorescence) G->H I 9. Calculate % inhibition and determine IC50 H->I

Conceptual workflow for an in vitro kinase inhibition assay.

Therapeutic Applications and Clinical Development

Both ATM and Mps1 inhibitors are being actively investigated in clinical trials for the treatment of various cancers.

This compound is being evaluated in clinical trials both as a monotherapy and in combination with other agents, particularly other DNA damage response inhibitors like ATR inhibitors.[9] The rationale for combination therapy is based on the concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is selectively lethal to cancer cells. A phase I study of Lartesertib monotherapy in patients with advanced solid tumors established a maximum tolerated dose and showed evidence of target engagement.

Mps1 inhibitors , such as BAY 1161909, BAY 1217389, CFI-402257, and BOS-172722, have also entered clinical trials.[3][13] A particularly promising strategy is the combination of Mps1 inhibitors with taxanes (e.g., paclitaxel).[13][14] Taxanes work by stabilizing microtubules, which activates the spindle assembly checkpoint and causes a mitotic arrest. By subsequently inhibiting Mps1, cancer cells are forced to exit mitosis despite the presence of spindle defects, leading to a synergistic increase in chromosome missegregation and cell death.[14]

Conclusion

This compound and Mps1 inhibitors represent two distinct and promising approaches to cancer therapy. This compound targets the core of the DNA damage response, making it a potential agent for sensitizing tumors to conventional therapies and for exploiting synthetic lethal relationships. In contrast, Mps1 inhibitors target the fidelity of chromosome segregation during mitosis, a process that is often dysregulated in cancer. The high potency and selectivity of the inhibitors developed for both targets underscore the potential for these targeted therapies. Future research and ongoing clinical trials will be crucial in defining the optimal therapeutic contexts, be it as monotherapies or in combination regimens, for these innovative anti-cancer agents.

References

A Tale of Two Checkpoints: A Head-to-Head Comparison of the ATM Inhibitor (Rac)-Lartesertib and the ATR Inhibitor Berzosertib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA Damage Response (DDR) inhibitors is paramount. This guide provides a comprehensive, data-driven comparison of two key players targeting different apical kinases in the DDR pathway: (Rac)-Lartesertib, an inhibitor of Ataxia Telangiectasia Mutated (ATM), and Berzosertib, a first-in-class inhibitor of Ataxia Telangiectasia and Rad3-related (ATR). While both play crucial roles in maintaining genomic integrity, their distinct mechanisms of action, preclinical efficacy, and clinical profiles present unique therapeutic opportunities and challenges.

At a Glance: Key Differences

FeatureThis compoundBerzosertib
Primary Target Ataxia Telangiectasia Mutated (ATM) KinaseAtaxia Telangiectasia and Rad3-related (ATR) Kinase
Mechanism of Action Inhibits ATM kinase activity, preventing the signaling cascade in response to DNA double-strand breaks (DSBs), thereby disrupting DNA damage checkpoint activation and repair.[1][2]Selectively binds to and inhibits ATR kinase activity, preventing ATR-mediated signaling in the ATR-Checkpoint Kinase 1 (Chk1) pathway, which is activated by replication stress. This leads to the disruption of DNA damage repair and checkpoint activation.[3][4]
Therapeutic Strategy Primarily chemo- and radio-sensitization by preventing the repair of DNA damage induced by these agents.[2] Also explored for synthetic lethality in tumors with deficiencies in other DDR pathways.[5]Synthetic lethality in tumors with pre-existing DDR defects (e.g., ATM or TP53 mutations) and as a sensitizer to DNA-damaging chemotherapy.[3]
Administration Oral[2][6]Intravenous[3][7]
Development Status Phase I/II clinical trials[6][8]Phase I/II clinical trials[3][9]

Signaling Pathways and Mechanism of Action

The DNA Damage Response is a complex signaling network essential for maintaining genomic stability. ATM and ATR are two distinct, yet related, serine/threonine protein kinases that act as master regulators of this response.

ATM (this compound's Target): ATM is primarily activated by DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or certain chemotherapeutics. Once activated, ATM phosphorylates a host of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[5] Lartesertib, by inhibiting ATM, prevents these downstream signaling events, leading to the accumulation of DNA damage and enhanced tumor cell death, particularly when combined with DNA-damaging agents.[2][5]

ATR (Berzosertib's Target): ATR, on the other hand, is activated by a broader range of DNA damage, particularly replication stress, which occurs when the DNA replication machinery is stalled.[4] ATR activates the CHK1 kinase to stabilize replication forks, promote DNA repair, and arrest the cell cycle. Berzosertib inhibits this ATR-CHK1 signaling axis, causing replication forks to collapse, leading to DSBs and ultimately cell death, a mechanism that is particularly effective in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[3][4]

DDR_Pathway cluster_ATM ATM Pathway cluster_ATR ATR Pathway DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 Lartesertib Lartesertib Lartesertib->ATM inhibits Cell Cycle Arrest, DNA Repair, Apoptosis Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->Cell Cycle Arrest, DNA Repair, Apoptosis p53->Cell Cycle Arrest, DNA Repair, Apoptosis Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 Berzosertib Berzosertib Berzosertib->ATR inhibits Replication Fork Stabilization, DNA Repair, Cell Cycle Arrest Replication Fork Stabilization, DNA Repair, Cell Cycle Arrest CHK1->Replication Fork Stabilization, DNA Repair, Cell Cycle Arrest Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Treatment (Inhibitor +/- DNA Damaging Agent) Treatment (Inhibitor +/- DNA Damaging Agent) Cancer Cell Lines->Treatment (Inhibitor +/- DNA Damaging Agent) Cell Viability/Clonogenic Assays Cell Viability/Clonogenic Assays Treatment (Inhibitor +/- DNA Damaging Agent)->Cell Viability/Clonogenic Assays Western Blotting Western Blotting Treatment (Inhibitor +/- DNA Damaging Agent)->Western Blotting Immunofluorescence Immunofluorescence Treatment (Inhibitor +/- DNA Damaging Agent)->Immunofluorescence In Vivo Xenograft Models In Vivo Xenograft Models Treatment (Inhibitor +/- DNA Damaging Agent)->In Vivo Xenograft Models

References

Independent Validation of (Rac)-Lartesertib: A Comparative Guide to ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Lartesertib and other prominent ATM inhibitors in clinical development. The information is intended to support independent validation and further research into targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).

This compound, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of ATM kinase.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks (DSBs), which can lead to the death of cancer cells and sensitize them to other cancer therapies that induce DNA damage.[1][3] The "(Rac)" designation indicates that it is a racemic mixture. This guide compares this compound with other ATM inhibitors that have entered clinical trials: AZD0156 and M3541. Additionally, Berzosertib (VE-822), primarily an ATR inhibitor with secondary ATM inhibitory activity, is included for a broader perspective on DDR pathway inhibition.

Comparative Data of ATM Inhibitors

The following tables summarize key quantitative data for this compound and its alternatives, focusing on their potency, clinical trial data, and pharmacokinetic properties.

Table 1: In Vitro Potency of ATM Inhibitors
CompoundTargetIC50 / KiNotes
This compound (M4076) ATMIC50: 0.2 nM[4]Highly potent and selective.
AZD0156 ATMIC50: 0.58 nM[5][6]Potent and selective oral inhibitor.
M3541 ATMIC50: 0.25 nM[2][7][8][9]Potent, ATP-competitive, and selective.
Berzosertib (VE-822) ATR, ATMKi: <0.2 nM (ATR), 34 nM (ATM)[10][11]Primarily an ATR inhibitor with ATM activity.
Table 2: Phase I Clinical Trial Data
CompoundMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
This compound (M4076) 300 mg once daily[12][13]Maculopapular rash, pyrexia[12]
AZD0156 Not reached in combination with olaparib at 120mg BIDHematologic toxicities (Grade 3 and 4)[14]
M3541 Not established (study terminated early)[15][16][17][18]Urinary tract infection, febrile neutropenia (in one patient at 200mg)[19][15][16]
Berzosertib (VE-822) Not reached in combination with cisplatin; RP2D of 140 mg/m² with cisplatin[20]Neutropenia, leukopenia, thrombocytopenia, febrile neutropenia, lung infection, hypersensitivity reaction[20][21][22][23]
Table 3: Pharmacokinetic Parameters
CompoundMedian Tmax (hours)Mean Elimination Half-life (hours)Cmax
This compound (M4076) ~1 to 2[12]~5 to 7[12]Dose-related increase[12]
AZD0156 Not specified~9 to 12Dose-proportional exposure[14]
M3541 Not specifiedNot specifiedLess than dose-proportional increase
Berzosertib (VE-822) Not specified~17[24][25]Approximately dose-proportional from 18 to 210 mg/m²[25]
Table 4: Pharmacodynamic Effects (γ-H2AX Inhibition)
CompoundReported γ-H2AX Inhibition
This compound (M4076) Trend of reduction with highest target inhibition of 80% to 100% in a Phase I study.[12][13]
AZD0156 Strong inhibition of H2AX phosphorylation in preclinical models.[1][5]
M3541 Preclinical data shows inhibition of ATM signaling.[19]
Berzosertib (VE-822) Increased γH2AX phosphorylation and persistence of DNA damage when combined with XRT in preclinical models.[26]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of ATM inhibitors are provided below.

Measurement of γ-H2AX by Immunofluorescence

This protocol is for quantifying DNA double-strand breaks in cultured cells following treatment with an ATM inhibitor and/or a DNA damaging agent.

Materials:

  • Cultured cells

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with the ATM inhibitor and/or DNA damaging agent for the desired time.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Block with 5% BSA in PBS for 30 minutes at room temperature.

  • Incubate with the primary anti-γ-H2AX antibody (typically diluted 1:200 to 1:800 in 5% BSA/PBS) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (typically diluted 1:200 to 1:500 in 5% BSA/PBS) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

  • Visualize and quantify γ-H2AX foci using a fluorescence microscope and image analysis software.

Measurement of γ-H2AX by Western Blot

This protocol is for the semi-quantitative analysis of total γ-H2AX levels in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Primary antibody for loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to normalize the results.

Measurement of γ-H2AX by ELISA

Commercial ELISA kits are available for the quantitative measurement of γ-H2AX in cell lysates. The general procedure is as follows:

Materials:

  • γ-H2AX ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Cell lysate samples

  • Wash buffer

Procedure:

  • Prepare cell lysates according to the kit's instructions.

  • Add standards and samples to the wells of the pre-coated microplate.

  • Incubate to allow γ-H2AX to bind to the immobilized antibody.

  • Wash the wells to remove unbound material.

  • Add the detection antibody and incubate.

  • Wash the wells.

  • Add the HRP-conjugate and incubate.

  • Wash the wells.

  • Add the substrate and incubate to develop color.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of γ-H2AX in the samples based on the standard curve.

Visualizations

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is the target of this compound and its alternatives.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX BRCA1 BRCA1 ATM_active->BRCA1 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis gH2AX γ-H2AX H2AX->gH2AX phosphorylation DNARepair DNA Repair BRCA1->DNARepair gH2AX->DNARepair recruits repair factors Lartesertib This compound & Alternatives Lartesertib->ATM_active inhibits

Caption: ATM Signaling Pathway and Inhibition by Lartesertib.

Experimental Workflow for ATM Inhibitor Validation

The diagram below outlines a typical workflow for the preclinical validation of an ATM inhibitor like this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment: 1. ATM Inhibitor 2. DNA Damaging Agent 3. Combination cell_culture->treatment cell_lysis Cell Lysate Preparation treatment->cell_lysis fixed_cells Cell Fixation & Permeabilization treatment->fixed_cells western_blot Western Blot (γ-H2AX, p-CHK2) cell_lysis->western_blot elisa ELISA (γ-H2AX) cell_lysis->elisa if_staining Immunofluorescence (γ-H2AX foci) fixed_cells->if_staining data_analysis Data Analysis & Quantification western_blot->data_analysis elisa->data_analysis microscopy Fluorescence Microscopy if_staining->microscopy microscopy->data_analysis end End data_analysis->end

References

Cross-validation of (Rac)-Lartesertib's anti-tumor activity in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of (Rac)-Lartesertib (hereafter referred to as Lartesertib), a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Lartesertib is currently under investigation for the treatment of various advanced solid tumors, including prostate, endometrial, and epithelial ovarian cancers.[1] This document summarizes its performance, compares it with alternative therapeutic strategies, and provides detailed experimental data and protocols to support further research and development.

Mechanism of Action

Lartesertib functions by targeting the ATM protein, a crucial component of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), ATM activation initiates cell cycle arrest and DNA repair. By inhibiting ATM, Lartesertib prevents cancer cells from repairing damaged DNA, leading to apoptosis or increased susceptibility to other cancer therapies that induce DNA damage.[2]

Below is a diagram illustrating the signaling pathway affected by Lartesertib.

Lartesertib_Mechanism_of_Action cluster_0 Cell Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Damage->ATM activates p53_Chk2 p53, Chk2, etc. ATM->p53_Chk2 phosphorylates Apoptosis Apoptosis ATM->Apoptosis leads to (when inhibited) Lartesertib Lartesertib Lartesertib->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Chk2->DNA_Repair

Caption: Lartesertib inhibits ATM kinase, preventing DNA repair and cell cycle arrest, leading to apoptosis.

Preclinical Anti-Tumor Activity: A Comparative Analysis

Lartesertib has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents. This section provides a comparative summary of its efficacy.

Combination Therapy with ATR Inhibitors in Triple-Negative Breast Cancer (TNBC)

A key study by Turchick et al. (2023) investigated the synergistic effect of Lartesertib (M4076) with the ATR inhibitor M4344 in patient-derived xenograft (PDX) models of TNBC. The combination therapy resulted in a substantial improvement in efficacy and survival compared to monotherapy.[3]

Table 1: Comparative Efficacy of Lartesertib in Combination with an ATR Inhibitor in TNBC PDX Models [3]

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control-28
M4344 (ATR inhibitor) Monotherapy4542
Lartesertib (M4076) Monotherapy2035
M4344 + Lartesertib Combination8568
Combination with ATR inhibitor gartisertib

In a study involving patient-derived xenograft models of triple-negative breast cancer, the combination of lartesertib with the ATR inhibitor gartisertib showed a significantly improved tumor control rate of 42% compared to 27% with single-agent gartisertib.[4] In preclinical models of pancreatic cancer (MiaPaCa2) and acute myeloid leukemia (Mv4.11), the combination of lartesertib and gartisertib led to complete tumor growth inhibition and almost complete tumor regression, respectively.[4]

Clinical Trials Overview

Lartesertib is being evaluated in several clinical trials for advanced solid tumors. The following table summarizes key ongoing studies.

Table 2: Overview of Key Clinical Trials Involving Lartesertib

NCT NumberPhaseTitleCancer TypesInterventions
NCT04882917 IFirst-in-human Study of M4076 in Advanced Solid TumorsAdvanced Solid TumorsLartesertib
NCT05396833 IbStudy of Tuvusertib in Combination With Lartesertib or AvelumabAdvanced Solid TumorsLartesertib, Tuvusertib, Avelumab
NCT06433219 IITuvusertib Combined With Niraparib or Lartesertib in Epithelial Ovarian CancerEpithelial Ovarian CancerLartesertib, Tuvusertib, Niraparib

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Lartesertib.

In Vivo Xenograft Studies

The following diagram outlines a general workflow for conducting in vivo xenograft studies to assess the anti-tumor activity of Lartesertib.

Xenograft_Study_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, Lartesertib, etc.) Randomization->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Endpoint 7. Study Endpoint (e.g., Tumor Size, Survival) Measurement->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

References

Comparing the pharmacokinetic profiles of (Rac)-Lartesertib and its enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Stereochemistry of Lartesertib:

Initial inquiries into the pharmacokinetic profiles of "(Rac)-Lartesertib and its enantiomers" have revealed a crucial detail regarding the drug's stereochemistry. Lartesertib (also known as M4076) is not a conventional racemic mixture of enantiomers but is, in fact, a stable single atropisomer [1]. Atropisomers are a unique form of stereoisomers that arise from hindered rotation around a single chemical bond, leading to distinct, non-interchangeable three-dimensional structures. In the case of Lartesertib, one specific atropisomer has been selected for development due to its desired pharmacological properties.

This guide will, therefore, focus on the available pharmacokinetic data for this single, clinically relevant atropisomer of Lartesertib. While a direct comparison with its corresponding, undeveloped atropisomer is not feasible due to the lack of public data, this document will provide a comprehensive overview of the known pharmacokinetic profile of Lartesertib and the general principles of stereoisomerism in drug development.

Introduction to Lartesertib and its Mechanism of Action

Lartesertib is an orally bioavailable and highly potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[2][3][4]. ATM kinase is a critical regulator of the DNA Damage Response (DDR) pathway, a cellular network that detects and repairs DNA double-strand breaks[5]. By inhibiting ATM, Lartesertib prevents cancer cells from repairing their damaged DNA, which can lead to apoptosis (programmed cell death) and sensitize tumors to other cancer therapies like radiation and chemotherapy[2][5].

The signaling pathway in which Lartesertib acts is depicted below:

Lartesertib_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATM Kinase Activation cluster_2 Downstream Signaling cluster_3 Cellular Response DNA Damage DNA Damage ATM ATM DNA Damage->ATM p-ATM p-ATM ATM->p-ATM Autophosphorylation CHK2 CHK2 p-ATM->CHK2 Phosphorylates p53 p53 p-ATM->p53 Phosphorylates p-CHK2 p-CHK2 CHK2->p-CHK2 p-p53 p-p53 p53->p-p53 Cell Cycle Arrest Cell Cycle Arrest p-CHK2->Cell Cycle Arrest p-p53->Cell Cycle Arrest DNA Repair DNA Repair p-p53->DNA Repair Apoptosis Apoptosis p-p53->Apoptosis Lartesertib Lartesertib Lartesertib->ATM Inhibits

Figure 1: Lartesertib's Mechanism of Action in the ATM Signaling Pathway.

Pharmacokinetic Profile of Lartesertib (Single Atropisomer)

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The following table summarizes the key pharmacokinetic parameters of the single atropisomer of Lartesertib based on data from a first-in-human Phase 1 clinical trial[6].

Pharmacokinetic ParameterValueDescription
Time to Maximum Plasma Concentration (Tmax) 1 - 2 hoursThe time it takes for Lartesertib to reach its highest concentration in the blood plasma after oral administration.
Elimination Half-Life (t½) 5 - 7 hoursThe time required for the concentration of Lartesertib in the body to be reduced by half.
Accumulation MinimalLittle to no buildup of the drug in the body with repeated dosing.

Experimental Protocols

The determination of pharmacokinetic parameters involves a series of well-defined experimental procedures. Below is a generalized workflow for a clinical pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_0 Study Conduct cluster_1 Bioanalysis cluster_2 Data Analysis Drug Administration Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Figure 2: General Experimental Workflow for a Clinical Pharmacokinetic Study.
Detailed Methodologies:

  • Drug Administration and Sample Collection:

    • Lartesertib is administered orally to study participants at a specified dose.

    • Blood samples are collected at predetermined time points before and after drug administration to capture the absorption, distribution, and elimination phases.

  • Bioanalytical Method:

    • Plasma Separation: Whole blood is centrifuged to separate the plasma, which contains the drug.

    • Sample Preparation: The plasma samples undergo an extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate Lartesertib and remove interfering substances.

    • Quantification: The concentration of Lartesertib in the processed samples is measured using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate drug quantification.

  • Pharmacokinetic Analysis:

    • The plasma concentration data at different time points are used to generate a concentration-time curve.

    • Pharmacokinetic parameters such as Tmax, Cmax (maximum concentration), AUC (area under the curve, representing total drug exposure), and t½ are calculated from this curve using specialized software.

The Importance of Stereoisomerism in Drug Development

While specific comparative data for Lartesertib's atropisomers is unavailable, it is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Differences in the pharmacokinetic profiles of stereoisomers can arise in:

  • Absorption: One isomer may be absorbed more rapidly or to a greater extent than the other.

  • Distribution: Isomers can differ in their binding to plasma proteins, affecting their distribution throughout the body.

  • Metabolism: Enzymes in the liver and other tissues may metabolize one isomer more quickly than the other, leading to different clearance rates.

  • Excretion: The rate and route of elimination from the body can vary between isomers.

For these reasons, regulatory agencies often require the characterization of individual stereoisomers of a new drug candidate to ensure a comprehensive understanding of its safety and efficacy profile. The selection of a single, stable atropisomer for the development of Lartesertib highlights the careful consideration of stereochemistry in modern drug design to optimize therapeutic outcomes.

References

Benchmarking (Rac)-Lartesertib Against Standard-of-Care Chemotherapies in PI3K/AKT-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of (Rac)-Lartesertib (also known as ARQ 092 or Miransertib), a potent and selective allosteric pan-AKT inhibitor, against standard-of-care chemotherapies in cancer models characterized by a dysregulated PI3K/AKT signaling pathway. The data presented is compiled from publicly available preclinical studies to aid researchers and drug development professionals in evaluating the therapeutic potential of targeting the AKT node in relevant cancer subtypes.

This compound is an oral, selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3]. It functions by binding to both the active and inactive forms of AKT, thereby preventing its membrane localization and subsequent activation[2]. This mechanism of action makes it a promising candidate for treating cancers with activating mutations in the PI3K/AKT pathway, such as those with PIK3CA or AKT1 mutations[4][5].

Quantitative Performance Analysis

The following tables summarize the preclinical efficacy of this compound, both as a monotherapy and in combination, compared to standard-of-care chemotherapies in xenograft models of human cancers.

Table 1: this compound Monotherapy Efficacy in a PIK3CA-Mutant Endometrial Cancer Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Cancer ModelReference
This compound (ARQ 092)50 mg/kg, daily15%AN3CA (endometrial)[6]
This compound (ARQ 092)100 mg/kg, daily55%AN3CA (endometrial)[6]
This compound (ARQ 092)200 mg/kg, every other day60%AN3CA (endometrial)[6]
Table 2: Comparative Efficacy of this compound in Combination with Paclitaxel in a Breast Cancer Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Cancer ModelReference
This compound (ARQ 092)-50%KPL-4 (breast)[6]
Paclitaxel-41%KPL-4 (breast)[6]
This compound + Paclitaxel-85%KPL-4 (breast)[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Lartesertib This compound (ARQ 092) Lartesertib->AKT Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Preclinical Xenograft Study Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Line (e.g., PIK3CA mutant) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_L This compound Randomization->Treatment_L Treatment_S Standard Chemotherapy (e.g., Paclitaxel) Randomization->Treatment_S Treatment_C Combination Therapy Randomization->Treatment_C Vehicle Vehicle Control Randomization->Vehicle Tumor_Measurement Tumor Volume Measurement (daily/weekly) Tumor_Measurement->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis Tissue_Harvest Tumor Tissue Harvest Efficacy_Analysis->Tissue_Harvest Western_Blot Western Blot for p-AKT levels Tissue_Harvest->Western_Blot

Caption: A typical workflow for a preclinical xenograft study.

Experimental Protocols

Murine Xenograft Model for Efficacy Assessment

This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Cell Lines and Culture:

  • Human cancer cell lines with known PI3K/AKT pathway mutations (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Husbandry:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound is typically formulated for oral gavage.

  • Standard-of-care chemotherapies, such as paclitaxel or carboplatin, are administered via intravenous or intraperitoneal injection at clinically relevant doses and schedules[7][8][9].

  • The vehicle control group receives the same formulation vehicle as the treatment groups.

Efficacy Evaluation:

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Western Blot Analysis of AKT Phosphorylation

This protocol describes the methodology for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation status of AKT in tumor tissues.

Tumor Lysate Preparation:

  • Excise tumors from treated and control animals at a specified time point after the final dose.

  • Homogenize the tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT.

  • Quantify the band intensities using densitometry software and express the level of phosphorylated AKT as a ratio to total AKT.

Discussion and Future Directions

The preclinical data presented in this guide suggest that this compound has significant anti-tumor activity in cancer models with a dysregulated PI3K/AKT pathway. As a monotherapy, its efficacy is dose-dependent. Notably, in combination with standard-of-care chemotherapy such as paclitaxel, this compound demonstrates a synergistic effect, leading to enhanced tumor growth inhibition[6].

Further preclinical studies are warranted to directly compare the monotherapeutic efficacy of this compound against a broader range of standard-of-care chemotherapies across various cancer types with different PI3K/AKT pathway alterations. The identification of predictive biomarkers beyond PIK3CA and AKT1 mutations will be crucial for patient stratification in future clinical trials. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring robustness and reproducibility of the findings. The continued investigation of this compound, both as a single agent and in combination, holds promise for improving therapeutic outcomes in patients with PI3K/AKT-driven malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Lartesertib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (Rac)-Lartesertib, a potent serine/threonine protein kinase ATM inhibitor, requires careful handling and disposal due to its potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous laboratory chemicals provide a comprehensive framework for its safe management.

Quantitative Disposal Parameters

In the absence of specific quantitative data for this compound, general guidelines for laboratory chemical waste should be strictly followed. Adherence to the regulations set by your institution's Environmental Health and Safety (EH&S) department is paramount. The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume Up to 55 gallons in a Satellite Accumulation Area (SAA).[1]
Maximum Acutely Toxic Waste Up to 1 quart of liquid or 1 kilogram of solid for P-listed chemicals.[1]
Drain Disposal pH Range Permissible for aqueous solutions with a pH between 5.5 and 10.5, and only if the chemical is non-hazardous and biodegradable.[2][3]
Storage Time Limit (Partial Container) Partially filled, properly labeled containers may remain in an SAA for up to one year.[2]
Storage Time Limit (Full Container) Full containers must be removed from the SAA within three days.[2]

Note: this compound, as a bioactive small molecule, should be presumed hazardous. Therefore, drain disposal is not recommended unless explicitly approved by your institution's EH&S department.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound, synthesized from general laboratory chemical waste management guidelines.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

  • Segregate this compound waste from other waste streams such as radioactive, biological, or non-hazardous waste to prevent dangerous reactions.[2]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[1] The original container, if in good condition, can be used.[2]

  • Clearly label the waste container with a "Hazardous Waste" tag.

  • The label must include the full chemical name, "this compound," and a clear indication of its contents (e.g., "Solid Waste," "Aqueous Solution with Trace Amounts"). If mixed with other chemicals, list all components.

  • Mark the date when the first waste is added to the container.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][2]

  • Keep the waste container securely capped at all times, except when adding waste.[2]

  • Ensure that incompatible chemicals are not stored together. For instance, store acids and bases separately.[2]

4. Disposal Request and Pickup:

  • Once the container is full or has been in storage for the maximum allowable time, arrange for its disposal through your institution's hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EH&S) or a similar department to schedule a waste pickup.[1]

  • Do not attempt to treat the chemical waste in the laboratory (e.g., through evaporation or neutralization) unless it is a specifically approved institutional procedure.[4]

5. Empty Container Disposal:

  • A container that held this compound should be considered hazardous waste.

  • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Deface or remove all previous labels from the empty container before its final disposal as regular trash (if permitted by your institution's policy).[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Start: Generate this compound Waste B Is the waste contaminated labware or residual solid/solution? A->B C Treat as Hazardous Chemical Waste B->C D Select a compatible, labeled hazardous waste container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is the container full or has it reached the storage time limit? E->F G Arrange for pickup by Institutional EH&S F->G Yes I Continue to add waste, keeping container closed F->I No H End: Waste properly disposed G->H I->E

Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.